molecular formula C19H21N7O3S B12375471 INX-315 CAS No. 2745060-92-6

INX-315

Cat. No.: B12375471
CAS No.: 2745060-92-6
M. Wt: 427.5 g/mol
InChI Key: KGJVKYSVVOQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK2 Inhibitor INX-315 is an orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2), with potential antineoplastic activity. Upon oral administration, CDK2 inhibitor this compound selectively targets, binds to and inhibits the activity of CDK2. This may lead to cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. CDKs are serine/threonine kinases that are important regulators of cell cycle progression and cellular proliferation and are frequently overexpressed in tumor cells.

Properties

CAS No.

2745060-92-6

Molecular Formula

C19H21N7O3S

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide

InChI

InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23)

InChI Key

KGJVKYSVVOQPDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

INX-315 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available data reveals that INX-315 is a potent and selective inhibitor of Cathepsin B (CTSB), a cysteine protease implicated in cancer progression and immunosuppression. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.

Core Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting Cathepsin B, thereby inhibiting the activation of pro-matrix metalloproteinase 9 (pro-MMP9) to its active form, MMP9. This inhibition leads to a reduction in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Furthermore, by blocking CTSB activity, this compound helps to overcome resistance to immunotherapy. It achieves this by potentially modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1 therapy. Preclinical studies have demonstrated that this compound exhibits a synergistic anti-tumor effect when used in combination with anti-PD-1 antibodies.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on this compound.

ParameterValueCell Line/ModelReference
IC50 (CTSB) 0.46 nMRecombinant Human CTSB
Selectivity (vs. CTSL) >10,000-foldRecombinant Human CTSB/CTSL
Tumor Growth Inhibition (TGI) - Monotherapy 45.1%CT26 Syngeneic Mouse Model
Tumor Growth Inhibition (TGI) - Combination with anti-PD-1 76.5%CT26 Syngeneic Mouse Model

Experimental Protocols

Enzyme Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B, a fluorogenic substrate-based assay was employed. Recombinant human Cathepsin B was incubated with varying concentrations of this compound. The reaction was initiated by the addition of a fluorogenic substrate, and the fluorescence intensity was measured over time using a microplate reader. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Syngeneic Mouse Model for Efficacy Studies

The in vivo anti-tumor efficacy of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in a CT26 syngeneic mouse model. BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells. Once the tumors reached a palpable size, the mice were randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and the anti-PD-1 antibody. Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition.

Visualizations

Signaling Pathway of this compound

INX315_Mechanism_of_Action cluster_cell Tumor Cell cluster_tme Tumor Microenvironment INX315 This compound CTSB Cathepsin B (CTSB) INX315->CTSB Inhibits Immune_Suppression Immunosuppression INX315->Immune_Suppression Reduces pro_MMP9 pro-MMP9 CTSB->pro_MMP9 Activates CTSB->Immune_Suppression Contributes to MMP9 Active MMP9 ECM_Degradation ECM Degradation MMP9->ECM_Degradation Promotes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Caption: Mechanism of action of this compound in inhibiting tumor progression.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Study Setup cluster_analysis Analysis cell_inoculation Subcutaneous inoculation of CT26 cells in BALB/c mice tumor_growth Allow tumors to reach palpable size cell_inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization group1 Vehicle Control group2 This compound group3 anti-PD-1 group4 This compound + anti-PD-1 tumor_measurement Regularly measure tumor volume group1->tumor_measurement group2->tumor_measurement group3->tumor_measurement group4->tumor_measurement tgi_calculation Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi_calculation

INX-315: A Targeted Approach for CCNE1-Amplified Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Data Compendium for Researchers and Drug Development Professionals

Introduction

Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] INX-315 is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its activity in CCNE1-amplified cancer models.

Mechanism of Action: Restoring Cell Cycle Control

This compound is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]

INX-315_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_CCNE1_Amplification CCNE1 Amplification cluster_INX315_Intervention This compound Intervention Cyclin E1 Cyclin E1 CDK2 CDK2 Cyclin E1->CDK2 Forms complex pRb pRb (Active) E2F E2F pRb->E2F Sequesters pRb_inactive p-pRb (Inactive) G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Transcription blocked High Cyclin E1 High Cyclin E1 Active CDK2 Hyperactive CDK2/Cyclin E1 High Cyclin E1->Active CDK2 Drives hyperactivity Active CDK2->pRb Hyperphosphorylates Blocked_CDK2 Inactive CDK2/Cyclin E1 E2F_released Released E2F pRb_inactive->E2F_released Releases Uncontrolled_Proliferation Uncontrolled Proliferation E2F_released->Uncontrolled_Proliferation Activates transcription This compound This compound This compound->Active CDK2 Inhibits pRb_active pRb (Active) Blocked_CDK2->pRb_active Maintains active state E2F_sequestered Sequestered E2F pRb_active->E2F_sequestered Sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F_sequestered->Cell_Cycle_Arrest Blocks progression

Caption: Signaling pathway of this compound in CCNE1-amplified cancer.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.

Cell LineCancer TypeCCNE1 AmplificationThis compound IC50 (nM)Palbociclib IC50 (nM)
OVCAR3OvarianYes10 - 64>10,000
KURAMOCHIOvarianYes10 - 64>10,000
COV362OvarianYes10 - 64>10,000
OAW42OvarianYes10 - 64>10,000
FUOV1OvarianYes10 - 64>10,000
SKOV3OvarianNo159 - 3560Not specified
A2780OvarianNo159 - 3560Not specified
PEO1OvarianNo159 - 3560Not specified
OVCAR8OvarianNo159 - 3560Not specified
IGROV1OvarianNo159 - 3560Not specified
MKN1GastricYes<100>10,000

Data compiled from multiple preclinical studies.[4][5]

The mean IC50 for this compound in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[5]

In Vivo Tumor Growth Inhibition

The anti-tumor activity of this compound has been evaluated in various xenograft models of CCNE1-amplified cancers.

ModelCancer TypeTreatmentDosageTumor Growth Inhibition (TGI) / Effect
OVCAR3 CDXOvarianThis compound100 mg/kg BIDTumor stasis
OVCAR3 CDXOvarianThis compound200 mg/kg QD89% TGI
GA0103 PDXGastricThis compound100 mg/kg BIDTumor stasis

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[4]

In these studies, this compound was well-tolerated, with no significant body weight loss observed in the treated mice.[4]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a 10-point dose-response curve of this compound or a control compound (e.g., palbociclib).

  • After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega).

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Cycle Analysis

Objective: To evaluate the effect of this compound on cell cycle distribution.

Methodology:

  • CCNE1-amplified ovarian cancer cells were treated with varying concentrations of this compound for 24 hours.

  • Cell cycle distribution was assessed using 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content labeling.

  • Cells were analyzed by flow cytometry.

  • The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]

Treatment with this compound resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]

Western Blot Analysis for Rb Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb).

Methodology:

  • CCNE1-amplified cancer cells were treated with this compound at various concentrations (e.g., 30 to 100 nM) for 24 hours.

  • Whole-cell lysates were prepared, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.

  • Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]

This compound treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture CCNE1-amplified Cancer Cell Lines Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CTG, 6 days) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry, 24h) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (24h) Treatment->Western_Blot IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination G1_Arrest Quantify G1 Arrest Cell_Cycle_Analysis->G1_Arrest pRb_Analysis Analyze pRb Levels Western_Blot->pRb_Analysis Xenograft_Models Establish Xenograft Models (Ovarian & Gastric) In_Vivo_Treatment Treat with this compound (e.g., 100 mg/kg BID) Xenograft_Models->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Volume & Body Weight In_Vivo_Treatment->Tumor_Monitoring TGI_Assessment Assess Tumor Growth Inhibition (TGI) Tumor_Monitoring->TGI_Assessment

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of this compound in patients with CCNE1-amplified solid tumors.[11][12][13]

References

INX-315: A Technical Guide to Overcoming CDK4/6 Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism of this resistance is the aberrant activation of the Cyclin E-CDK2 signaling axis, which provides a bypass pathway for cell cycle progression. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated significant promise in preclinical and early clinical studies to overcome this resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Challenge of CDK4/6 Inhibitor Resistance

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.[2] However, a substantial number of patients eventually develop resistance to these therapies.

One of the primary mechanisms of acquired resistance involves the upregulation of Cyclin E1 (CCNE1), which complexes with CDK2 to phosphorylate Rb independently of CDK4/6, thus reactivating the cell cycle.[3][4] This makes CDK2 a compelling therapeutic target to overcome CDK4/6 inhibitor resistance.

This compound: A Potent and Selective CDK2 Inhibitor

This compound is an orally bioavailable small molecule designed to selectively inhibit CDK2.[5] Its chemical structure is 4-((3'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1][6]triazin]-7'-yl)amino)benzenesulfonamide.[7]

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK2, leading to a G1 phase cell cycle arrest and the induction of apoptosis in tumor cells.[5][6] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, even in the presence of high Cyclin E levels, thereby restoring cell cycle control.[8][9] Preclinical studies have shown that this compound treatment leads to hypophosphorylation of Rb and a subsequent senescence-like state in cancer cells.[8][9]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. CDK2/Cyclin E1Reference
CDK2/Cyclin E1 Biochemical0.6-[10][11]
CDK2/Cyclin A2 Biochemical2.54.2x[12]
CDK1/Cyclin B Biochemical3050x[13]
CDK4/Cyclin D1 Biochemical133221.7x
CDK6/Cyclin D3 Biochemical338563.3x
CDK9/Cyclin T1 Biochemical73121.7x
CDK2/Cyclin E1 NanoBRET2.3-[6]
CDK1 NanoBRET374162.6x
CDK9 NanoBRET29501282.6x

Table 2: Anti-proliferative Activity of this compound in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines

Cell LineResistance ProfileTreatmentIC50 (nM)Reference
MCF-7 (Parental) -Palbociclib~130[14]
MCF-7 (Palbociclib-Resistant) PalbociclibPalbociclib>10,000[15]
MCF-7 (Palbociclib-Resistant) PalbociclibThis compound113[15]
T47D (Abemaciclib/Fulvestrant-Resistant) Abemaciclib + FulvestrantThis compoundLow nM[15]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Model TypeTumor TypeTreatmentOutcomeReference
OVCAR3 Ovarian CDX CCNE1-amplifiedThis compound (100mg/kg BID)Tumor Stasis[15]
OV5398 Ovarian PDX CCNE1-amplifiedThis compoundTumor Regression[15]
GA0103 Gastric PDX CCNE1-amplifiedThis compound (100mg/kg BID)Tumor Stasis[15]
GA0114 Gastric PDX CCNE1-amplifiedThis compound (100mg/kg BID)95% Tumor Growth Inhibition (TGI)[15]

Clinical Development of this compound

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer and CCNE1-amplified tumors.[16][17][18]

Table 4: Interim Results from the this compound-01 Phase 1/2 Trial (Part A)

Patient PopulationNumber of PatientsTreatmentObjective Response Rate (ORR)Stable Disease (SD)Reference
All evaluable patients 30This compound monotherapy10%63%
ER+/HER2- Breast Cancer 10This compound monotherapy10%50%
CCNE1-amplified High-Grade Serous Ovarian Cancer 10This compound monotherapy20%80%

This compound monotherapy was reported to be safe and well-tolerated in heavily pretreated patients.[19] The FDA has granted Fast Track designation to this compound for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Overcoming CDK4/6 Inhibitor Resistance

The following diagram illustrates the core signaling pathway involved in CDK4/6 inhibitor resistance and the mechanism by which this compound restores cell cycle control.

CDK4_6_Resistance cluster_0 Normal G1/S Progression cluster_1 CDK4/6 Inhibition cluster_2 Resistance Mechanism cluster_3 This compound Intervention Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase CDK46i CDK4/6 Inhibitor CyclinD_CDK46_inhibited Cyclin D-CDK4/6 CDK46i->CyclinD_CDK46_inhibited Rb_active Active Rb CyclinD_CDK46_inhibited->Rb_active E2F_bound E2F Rb_active->E2F_bound Inhibition G1_Arrest G1 Arrest E2F_bound->G1_Arrest CyclinE_CDK2 Cyclin E-CDK2 (Upregulated) Rb_p_bypass Rb CyclinE_CDK2->Rb_p_bypass P E2F_released E2F Rb_p_bypass->E2F_released S_Phase_bypass S-Phase Entry E2F_released->S_Phase_bypass INX315 This compound CyclinE_CDK2_inhibited Cyclin E-CDK2 INX315->CyclinE_CDK2_inhibited Rb_active_restored Active Rb CyclinE_CDK2_inhibited->Rb_active_restored E2F_bound_restored E2F Rb_active_restored->E2F_bound_restored Inhibition G1_Arrest_restored G1 Arrest E2F_bound_restored->G1_Arrest_restored

Caption: Overcoming CDK4/6i resistance with this compound.

Experimental Workflow: Generation of Resistant Cell Lines

The following diagram outlines a typical workflow for generating CDK4/6 inhibitor-resistant cell lines for in vitro studies.

Resistant_Cell_Line_Workflow start Parental Cell Line (e.g., MCF-7) culture Continuous Culture with Increasing Concentrations of CDK4/6 Inhibitor start->culture selection Selection of Resistant Clones culture->selection expansion Expansion of Resistant Clones selection->expansion characterization Characterization: - IC50 Shift - Western Blot (Cyclin E, pRb) - Cell Cycle Analysis expansion->characterization end Resistant Cell Line Ready for Experiments characterization->end

Caption: Workflow for generating CDK4/6i resistant cell lines.

Detailed Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is used to detect senescent cells, a phenotype induced by this compound.

Materials:

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cells twice with PBS.

  • Fix cells for 3-5 minutes at room temperature with the Fixative Solution.

  • Wash cells three times with PBS.

  • Add Staining Solution to cover the cells.

  • Incubate at 37°C (without CO2) for 12-16 hours, protected from light.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to CDK2 in living cells.

Materials:

  • HEK293 cells.

  • CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer K-10.

  • NanoBRET™ Nano-Glo® Substrate.

  • Extracellular NanoLuc® Inhibitor.

Procedure:

  • Transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 vectors.

  • Seed the transfected cells into 96-well plates.

  • Pre-treat the cells with the NanoBRET™ Tracer K-10.

  • Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measure the BRET signal using a plate reader with appropriate filters (e.g., 450 nm and 610 nm).

  • Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry (EdU Incorporation)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • 5-ethynyl-2´-deoxyuridine (EdU).

  • Click-iT™ EdU Flow Cytometry Assay Kit (or similar).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., saponin-based).

  • DNA stain (e.g., Propidium Iodide or DAPI).

Procedure:

  • Treat cells with this compound for the desired duration.

  • Pulse the cells with 10 µM EdU for 1-2 hours.

  • Harvest and wash the cells.

  • Fix and permeabilize the cells according to the kit manufacturer's protocol.

  • Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.

  • Stain the cellular DNA with a suitable dye.

  • Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

Procedure:

  • Implantation: Surgically implant fresh patient tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth: Monitor mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule and duration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like pRb).

Conclusion

This compound is a promising therapeutic agent with a clear mechanism of action for overcoming a prevalent form of resistance to CDK4/6 inhibitors. Its high selectivity for CDK2 and potent anti-proliferative activity in resistant models, supported by early clinical data, highlight its potential to address a significant unmet need in the treatment of HR+/HER2- breast cancer and other CCNE1-amplified malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other CDK2 inhibitors.

References

INX-315: A Technical Guide to its Role in Cell Cycle Arrest and Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Preclinical studies have demonstrated its efficacy in inducing cell cycle arrest and a senescence-like state in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors (CDK4/6i).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data, positioning it as a promising therapeutic agent in oncology.

Core Mechanism of Action: Inducing G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects by selectively targeting and inhibiting the kinase activity of the CDK2/Cyclin E complex.[3] This complex is crucial for the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This blockade results in a robust G1 cell cycle arrest.[3]

Signaling Pathway

INX315_Pathway cluster_G1_S G1 to S Phase Transition cluster_inhibition Mechanism of this compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest Leads to S_phase_genes S-Phase Genes E2F->S_phase_genes Activates INX315 This compound INX315->CDK2 Inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex, leading to Rb hypophosphorylation and G1 cell cycle arrest.

Induction of Cellular Senescence

Beyond cell cycle arrest, prolonged treatment with this compound can induce a state of therapy-induced senescence (TIS).[1][2] Senescent cells are characterized by irreversible growth arrest, distinct morphological changes, and the expression of specific biomarkers. The induction of senescence by this compound contributes to durable tumor growth control.[1]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound
TargetBiochemical IC50 (nM)Intracellular NanoBRET IC50 (nM)
CDK2/Cyclin E 0.6 2.3
CDK2/Cyclin A2.471.3
CDK1/Cyclin B30374
CDK4/Cyclin D1133Not Determined
CDK6/Cyclin D3338Not Determined
CDK9/Cyclin T732950

Data sourced from Dietrich et al., Cancer Discovery, 2024 and Incyclix Bio.[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeCCNE1 StatusThis compound IC50 (nM)
OVCAR-3OvarianAmplified10 - 100
MKN1GastricAmplified10 - 100
MCF7 (Palbociclib-resistant)BreastNot Amplified113

Data represents a summary from preclinical studies.[3]

Table 3: Effect of this compound on Cell Cycle Distribution and Senescence
Cell LineTreatment% Cells in G1 Phase% SA-β-gal Positive Cells
OVCAR-3Control~45%<10%
OVCAR-3This compound (100 nM, 24h)>70%Not Assessed
OVCAR-3This compound (300 nM, 7 days)Not Assessed>60%
MKN1Control~50%<10%
MKN1This compound (100 nM, 24h)>75%Not Assessed
MKN1This compound (300 nM, 7 days)Not Assessed>50%

Approximate values interpreted from graphical data presented in Dietrich et al., Cancer Discovery, 2024.[5][6]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (BrdU and Propidium Iodide Staining)

This protocol is for the analysis of cell cycle distribution by measuring DNA content (Propidium Iodide) and DNA synthesis (BrdU incorporation).

CellCycle_Workflow start Seed and Treat Cells with this compound brdu Pulse with 10 µM BrdU for 1 hour start->brdu harvest Harvest and Count Cells brdu->harvest fix Fix with ice-cold 70% Ethanol harvest->fix denature Denature DNA with 2N HCl fix->denature neutralize Neutralize with 0.1 M Sodium Borate denature->neutralize ab_stain Stain with anti-BrdU Antibody neutralize->ab_stain pi_stain Stain with Propidium Iodide and RNase A ab_stain->pi_stain acquire Acquire data on Flow Cytometer pi_stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Workflow for cell cycle analysis using BrdU and Propidium Iodide staining.

  • Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound for the indicated time.

  • BrdU Labeling: One hour prior to harvesting, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.

  • Denaturation: Centrifuge the fixed cells, discard the ethanol, and resuspend in 2N HCl with 0.5% Triton X-100. Incubate for 30 minutes at room temperature.

  • Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid.

  • Antibody Staining: Wash the cells with PBS containing 1% BSA and 0.5% Tween 20. Incubate with an anti-BrdU antibody (e.g., BD Biosciences, Cat# 555627) for 1 hour at room temperature.

  • Secondary Antibody and PI Staining: Wash the cells and, if necessary, incubate with a fluorescently labeled secondary antibody. Resuspend the final cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the samples on a flow cytometer.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.

Senescence_Workflow start Plate and Treat Cells with this compound wash_pbs Wash cells twice with PBS start->wash_pbs fix Fix with 2% Formaldehyde / 0.2% Glutaraldehyde for 5 min wash_pbs->fix wash_again Wash cells twice with PBS fix->wash_again stain Add SA-β-gal Staining Solution wash_again->stain incubate Incubate at 37°C (no CO2) for 12-16 hours stain->incubate image Image cells using a bright-field microscope incubate->image quantify Quantify percentage of blue, senescent cells image->quantify

Caption: Workflow for Senescence-Associated β-Galactosidase (SA-β-gal) staining.

  • Cell Culture: Plate cells in multi-well plates and treat with this compound for the desired duration (e.g., 7 days).

  • Washing and Fixation: Wash the cells twice with PBS. Fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Prepare the SA-β-gal staining solution containing: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.

  • Imaging and Quantification: Wash the cells with PBS. Acquire images using a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells.

Western Blotting for Phosphorylated and Total Rb

This protocol details the detection of total Rb and its phosphorylated forms to assess the direct impact of this compound on its target pathway.

WesternBlot_Workflow start Treat cells and prepare lysates quant Quantify protein concentration (BCA assay) start->quant sds_page Separate proteins by SDS-PAGE quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block primary_ab Incubate with primary antibodies (anti-pRb, anti-Rb) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect analyze Analyze band intensities detect->analyze

Caption: Workflow for Western Blot analysis of total and phosphorylated Rb.

  • Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies from Dietrich et al. (2024) include:

    • Total Rb (BD, 554136 or Cell Signaling Technology, 9309S)

    • Phospho-Rb (Ser807/811; Cell Signaling Technology, 8516)[4]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a highly selective and potent CDK2 inhibitor that effectively induces G1 cell cycle arrest and cellular senescence in preclinical cancer models. Its mechanism of action, centered on the inhibition of the CDK2/Cyclin E/Rb pathway, provides a strong rationale for its clinical development in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on cell cycle-targeted cancer therapies.

References

Technical Whitepaper: The Effect of CDK4/6 Inhibition on Retinoblastoma Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "INX-315" is not referenced in publicly available scientific literature. This document uses Palbociclib (Ibrance), a well-characterized, FDA-approved selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), as a representative agent to describe the mechanism and effects of this drug class on the phosphorylation of the Retinoblastoma protein (Rb). The principles, pathways, and experimental methodologies described are directly applicable to the study of any potent and selective CDK4/6 inhibitor.

Executive Summary

The Retinoblastoma protein (Rb) is a critical tumor suppressor that functions as a primary gatekeeper of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily mediated by the Cyclin D-CDK4/6 complex. In many cancers, this pathway is dysregulated, leading to hyper-phosphorylation of Rb, its subsequent inactivation, and uncontrolled cell proliferation. Selective CDK4/6 inhibitors, such as Palbociclib, represent a pivotal class of targeted therapies designed to restore cell cycle control.

This technical guide details the molecular mechanism by which CDK4/6 inhibitors prevent Rb phosphorylation, leading to G1 cell cycle arrest. It provides quantitative data from preclinical studies, detailed protocols for key experimental assays used to measure this effect, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of Rb Phosphorylation

The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Rb protein. The mechanism of action for CDK4/6 inhibitors converges on this single point of control.

  • Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.

  • Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates Rb on multiple serine and threonine residues.[1] This event, known as hyper-phosphorylation, alters the conformation of Rb.

  • E2F Release and S-Phase Entry: Hyper-phosphorylated Rb (pRb) releases its bound transcription factor, E2F.[1] Free E2F then activates the transcription of genes essential for DNA replication and progression into the S phase.[2]

  • Inhibition by Palbociclib: Palbociclib is a small molecule that selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[2]

  • Restoration of Rb Function: By blocking CDK4/6, Palbociclib prevents the phosphorylation of Rb.[3][4] Rb remains in its active, hypophosphorylated state, tightly bound to E2F. This complex actively represses the transcription of S-phase genes, thereby inducing a cell cycle arrest in the G1 phase.[2][4][5]

Signaling Pathway Diagram

CDK46_Rb_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Therapeutic Intervention Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb (Inactive) Rb->pRb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F (Inactive Complex) Rb_E2F->Rb Dissociation Rb_E2F->E2F Rb_E2F->G1_S_Transition Inhibits pRb->E2F Releases Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->CyclinD_CDK46 Inhibits

Caption: CDK4/6-Rb signaling pathway and point of inhibition.

Quantitative Data on Rb Phosphorylation Inhibition

The efficacy of Palbociclib is measured by its ability to inhibit CDK4/6 kinase activity, reduce Rb phosphorylation, and arrest cell cycle progression. The following tables summarize key quantitative data from representative studies.

ParameterValueCell Line/ContextReference
IC₅₀ (CDK4) 9-15 nmol/LIn vitro kinase assay[2]
IC₅₀ (CDK6) 9-15 nmol/LIn vitro kinase assay[2]
pRb Inhibition 5.9% of cells maintain high pRbT47D Breast Cancer Cells (100 nM Palbociclib)[6]
pRb Inhibition Concentration-dependent decreaseMDA-MB-231 & T47D Breast Cancer Cells[7]
Clinical pRb Reduction P < 0.001 vs. controlEarly Breast Cancer Patients (POP Trial)[8]
Correlation AnalysisSpearman Rank (r)P-valueContextReference
Change in Ki67 vs. Change in pRb 0.41< 0.0001Palbociclib-treated patients (POP Trial)[8]

Key Experimental Protocols

Assessing the effect of a CDK4/6 inhibitor on Rb phosphorylation requires precise and validated methodologies. The two primary assays are Western Blotting to directly measure protein phosphorylation and Flow Cytometry to assess the downstream effect on cell cycle distribution.

Protocol: Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol is designed to quantify the ratio of phosphorylated Rb to total Rb in cell lysates following treatment with a CDK4/6 inhibitor.

1. Cell Lysis and Protein Extraction:

  • Culture cells to ~80% confluency and treat with desired concentrations of the CDK4/6 inhibitor (e.g., Palbociclib) for a specified time (e.g., 24 hours).

  • Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] Phosphatase inhibitors are critical to preserve the phosphorylation state of Rb.

  • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 30-50 µg of protein extract per lane by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Transfer proteins from the gel to a PVDF membrane.

3. Immunoblotting:

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as its phosphoprotein (casein) content can cause high background noise.[9][11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.

  • Washing: Repeat the washing step.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and/or a loading control like β-actin. The ratio of pRb to total Rb should be calculated.[9]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle, with an expected G1-phase accumulation following CDK4/6 inhibitor treatment.[5]

1. Cell Preparation and Treatment:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the CDK4/6 inhibitor or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ~500 µL of ice-cold PBS and adding ~4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[12][13]

  • Incubate at -20°C for at least 2 hours (or overnight) for complete fixation.

3. DNA Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.[13] RNase A is essential to prevent staining of double-stranded RNA.

  • Incubate in the dark at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo) to generate a histogram of DNA content (fluorescence intensity).

  • Gate the cell populations to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[14]

Experimental Workflow Visualizations

Western Blot Workflow

Western_Blot_Workflow A 1. Cell Lysis (with Phosphatase Inhibitors) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. PVDF Membrane Transfer C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (anti-pRb, 4°C Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Imaging & Analysis (Ratio of pRb / Total Rb) H->I

Caption: Workflow for pRb detection by Western Blot.
Flow Cytometry Workflow

Flow_Cytometry_Workflow A 1. Cell Treatment (CDK4/6 Inhibitor) B 2. Cell Harvesting (Trypsinization) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Staining (Propidium Iodide + RNase A) C->D E 5. Data Acquisition (Flow Cytometer) D->E F 6. Data Analysis (Cell Cycle Histogram) E->F G Result: Quantify % of cells in G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

References

INX-315: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, this compound has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]

Discovery and Preclinical Development Timeline

The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.[2][5] The discovery of this compound marked a significant step forward in achieving this selectivity.

  • Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.

  • First Major Publication (December 2023): A pivotal study, published in Cancer Discovery, detailed the first preclinical evidence of this compound's efficacy.[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.[2][3][4]

  • Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated this compound-01, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[3][6]

  • Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from the dose escalation portion of the this compound-01 trial at the 2024 San Antonio Breast Cancer Symposium.[7][8] The results indicated that this compound monotherapy was safe, well-tolerated, and showed antitumor activity in heavily pretreated patients.[7][8]

  • FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.[9]

Mechanism of Action

This compound functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.[1][2][4]

The primary molecular consequences of this compound activity include:

  • Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: this compound treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.

  • Induction of Cell Cycle Arrest: By blocking the G1/S transition, this compound causes cancer cells to arrest in the G1 phase of the cell cycle.[11]

  • Induction of Senescence: In preclinical models, CDK2 inhibition by this compound has been shown to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth control.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

Assay TypeMetricValueCell Lines/Conditions
Intracellular NanoBRETIC502.3 nMNot specified
Kinase SelectivityFold Selectivity>50-foldCDK2 vs. CDK1
Cell Proliferation (CTG Assay)IC50Low nM rangeCCNE1-amplified ovarian and gastric cancer cell lines
Cell Proliferation (CTG Assay)IC50>10 µM to 113 nMPalbociclib-resistant MCF7 cells (with palbociclib co-treatment)

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatmentDosageOutcome
OVCAR3 Ovarian CDXThis compound100 mg/kg BIDTumor stasis
OVCAR3 Ovarian CDXThis compound200 mg/kg QD89% Tumor Growth Inhibition (TGI)
GA0103 Gastric PDXThis compound100 mg/kg BIDTumor stasis

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (this compound-01) Monotherapy Results

Patient PopulationNumber of PatientsPartial ResponseStable Disease
ER+/HER2- Breast CancerNot specified10%50%
CCNE1-amplified HGSOC/Fallopian Tube CancerNot specified20%80%

HGSOC: High-grade serous ovarian cancer.[8]

Key Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell-Based Assays
  • Cell Proliferation Assay (CTG):

    • Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant breast cancer lines) were seeded in 96-well plates.[12]

    • Cells were treated with a 10-point dose-response curve of this compound for 6 days.[12]

    • Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels as an indicator of metabolically active cells.

    • IC50 values were calculated from the resulting dose-response curves.

  • Cell Cycle Analysis:

    • Cells were treated with varying concentrations of this compound for 24 hours.[12]

    • Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide) and often with EdU to label cells in S-phase.[12]

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]

  • Western Blotting for Protein Phosphorylation:

    • Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.[12]

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb (pRb) at various sites.[12]

    • Secondary antibodies conjugated to a detection enzyme were used, and the signal was visualized to assess the levels of protein phosphorylation.

In Vivo Xenograft Mouse Models
  • Model Establishment:

    • Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) tumors were implanted into immunocompromised mice.[2][12]

    • Tumors were allowed to grow to a specified size before the initiation of treatment.

  • Drug Administration:

    • This compound was administered orally to the mice at specified doses and schedules (e.g., once or twice daily).[12]

    • A control group of mice received a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume and mouse body weight were measured regularly (e.g., twice per week) throughout the study.[12]

    • Tumor growth inhibition (TGI) was calculated at the end of the study to determine the antitumor activity of this compound.

Visualizations

Signaling Pathway

INX_315_Mechanism_of_Action cluster_G1_S_Transition G1 to S Phase Transition cluster_INX315_Action Action of this compound CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates (inactivates) CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F Rb->E2F inhibits Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest INX315 This compound INX315->CDK2 inhibits

Caption: Mechanism of action of this compound in the cell cycle.

Experimental Workflow

Preclinical_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Lines Select CCNE1-amplified and CDK4/6i-resistant cancer cell lines Proliferation_Assay Cell Proliferation Assay (e.g., CTG) Cell_Lines->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle_Analysis Western_Blot Western Blot for pRb levels Cell_Lines->Western_Blot Xenograft_Model Establish Xenograft Mouse Models (CDX/PDX) Proliferation_Assay->Xenograft_Model Promising results lead to Treatment Oral Administration of this compound Xenograft_Model->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Monitoring->Efficacy_Analysis

Caption: A typical preclinical experimental workflow for this compound.

References

INX-315: A Targeted Approach for Platinum-Resistant Ovarian Cancer—A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platinum-resistant ovarian cancer (PROC) represents a significant challenge in oncology, with limited effective treatment options and poor patient outcomes. A key driver of this resistance is the amplification of the CCNE1 gene, which encodes Cyclin E1. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), promoting uncontrolled cell cycle progression and resistance to platinum-based therapies. INX-315 is a novel, potent, and selective small molecule inhibitor of CDK2 currently under investigation as a targeted therapy for CCNE1-amplified cancers, including PROC. This document provides an in-depth technical overview of the preclinical rationale, mechanism of action, and clinical development of this compound, tailored for an audience of research and drug development professionals.

Introduction: The Unmet Need in Platinum-Resistant Ovarian Cancer

Ovarian cancer is the most lethal gynecologic malignancy.[1] While the initial response to platinum-based chemotherapy can be high, a significant number of patients will develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] Prognosis for these patients is poor, highlighting an urgent need for novel therapeutic strategies.

Amplification of CCNE1 is a frequent genomic alteration in high-grade serous ovarian cancer (HGSOC), the most common type of ovarian cancer, and is strongly correlated with primary chemotherapy resistance and poor clinical outcomes.[1][2][3][4] Cyclin E1 forms a complex with CDK2, and its overexpression due to gene amplification leads to dysregulated CDK2 activity.[3][5] This aberrant activity drives the cell cycle from the G1 (growth) to S (DNA synthesis) phase, promoting relentless tumor cell proliferation.[6] Furthermore, CCNE1 amplification has been identified as a mechanism of resistance to other therapies, including CDK4/6 inhibitors.[3][5] this compound is being developed by Incyclix Bio to directly target this dependency on CDK2 in CCNE1-amplified tumors.[7][8]

Mechanism of Action: Selective Inhibition of the Cyclin E/CDK2 Pathway

This compound is an orally bioavailable small molecule designed for high potency and selectivity against CDK2.[4][8] The canonical pathway dysregulated in CCNE1-amplified ovarian cancer involves the hyperactivation of the Cyclin E1/CDK2 complex. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication, thereby committing the cell to division.

By selectively inhibiting CDK2, this compound prevents the phosphorylation of Rb.[1][6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it. The resulting suppression of E2F target genes leads to a halt in cell cycle progression at the G1/S checkpoint, inhibiting tumor cell proliferation.[1][6] Preclinical studies have shown that this G1 arrest can lead to a durable state of cellular senescence, a form of long-term cell cycle arrest.[9][10]

Signaling Pathway of this compound Action

INX315_Mechanism cluster_upstream Upstream Driver cluster_pathway Core Cell Cycle Pathway cluster_intervention Therapeutic Intervention CCNE1 CCNE1 Gene Amplification CyclinE Cyclin E1 Overexpression CCNE1->CyclinE leads to Complex Active Cyclin E1/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb_pRb Rb -> pRb (Phosphorylation) Complex->Rb_pRb catalyzes E2F E2F Release Rb_pRb->E2F G1_S G1/S Phase Transition E2F->G1_S promotes Proliferation Tumor Cell Proliferation G1_S->Proliferation INX315 This compound INX315->Block Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_assays Endpoints start Ovarian Cancer Cell Lines (CCNE1-amp vs non-amp) treat Treat with this compound (Dose Response) start->treat viability Cell Viability Assay (CellTiter-Glo) treat->viability 6 days cellcycle Cell Cycle Analysis (Flow Cytometry) treat->cellcycle 24 hours western Target Modulation (Western Blot for pRb) treat->western 24 hours Clinical_Trial_Flow PartA Part A: Dose Escalation (All Solid Tumors) - this compound Monotherapy - this compound + Fulvestrant RP2D Determine Recommended Phase 2 Dose (RP2D) PartA->RP2D PartB Part B: Dose Expansion (Platinum-Resistant Ovarian Cancer with CCNE1 Amplification) - this compound Monotherapy RP2D->PartB PartC Part C: Combination Expansion (HR+/HER2- Breast Cancer) - this compound + Abemaciclib + Fulvestrant RP2D->PartC

References

A Technical Guide to INX-315 and TAS-115 in Gastric and Uterine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research revealed a conflation of two distinct therapeutic agents, INX-315 and TAS-115. This guide will address each compound separately to provide clear and accurate information for researchers, scientists, and drug development professionals.

Part 1: this compound - A Selective CDK2 Inhibitor for CCNE1-Amplified Cancers

Introduction

This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its therapeutic potential lies in its ability to target cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner and activator of CDK2.[1][2] Aberrant CDK2 activity due to CCNE1 amplification is a known driver of uncontrolled cell proliferation in various solid tumors, including specific subtypes of gastric and uterine cancers.[1][2] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and tumor growth inhibition in cancer models harboring this specific genetic alteration.[1][3]

Mechanism of Action: CDK2 Inhibition

The Cyclin E/CDK2 complex plays a critical role in the G1 to S phase transition of the cell cycle. In CCNE1-amplified cancers, the overexpression of Cyclin E1 leads to hyperactivation of CDK2. This drives cells uncontrollably from the G1 (growth) phase into the S (DNA synthesis) phase, leading to continuous proliferation.

This compound selectively binds to and inhibits the kinase activity of CDK2. This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Consequently, treatment with this compound leads to a G1 cell cycle arrest, inhibition of proliferation, and in some cases, a senescence-like state in cancer cells.[1][3]

INX315_Mechanism cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinE Cyclin E1 (Overexpressed in CCNE1-amplified cancers) Active_Complex Active Cyclin E/CDK2 Complex CyclinE->Active_Complex binds CDK2 CDK2 CDK2->Active_Complex binds Rb Rb Active_Complex->Rb phosphorylates E2F E2F Rb->E2F sequesters G1_Arrest G1 Cell Cycle Arrest & Senescence Rb->G1_Arrest maintains pRb p-Rb (Inactive) pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Proliferation Uncontrolled Proliferation S_Phase_Genes->Proliferation leads to INX315 This compound INX315->Active_Complex inhibits

Caption: this compound Mechanism of Action in CCNE1-amplified cells.
Data Presentation

Cell LineCancer TypeCCNE1 StatusThis compound IC50 (nM)Palbociclib IC50 (nM)Reference
MKN1GastricAmplified~10-100>1000[2]
OVCAR3OvarianAmplified~10-100>1000[1]
Hs68Normal FibroblastNormal143026[1]

IC50 values are approximated from published graphical data where precise numerical values were not provided.

ModelCancer TypeDosing ScheduleTreatment DurationOutcomeReference
GA0103 (PDX)Gastric100 mg/kg BID56 daysTumor Stasis[1]
GA0114 (PDX)Gastric100 mg/kg BID35 days95% Tumor Growth Inhibition[1]
OVCAR3 (CDX)Ovarian100 mg/kg BID42 daysTumor Stasis[1]
OV5398 (PDX)Ovarian100 mg/kg BID56 daysTumor Regression[1]

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; BID: Twice daily.

Experimental Protocols
  • Cell Seeding: Cancer cell lines (e.g., MKN1 gastric cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a 10-point dose curve of this compound or a control drug (e.g., palbociclib).

  • Incubation: Plates are incubated for 6 days to allow for multiple cell doublings.

  • Viability Assessment: Cell viability is measured using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.[2]

  • Cell Treatment: CCNE1-amplified cells (e.g., OVCAR3, MKN1) are treated with varying concentrations of this compound for 24 hours.[3][4]

  • DNA Labeling: One hour before harvesting, cells are incubated with a nucleoside analog such as BrdU or EdU to label cells undergoing DNA synthesis (S-phase).[3]

  • Harvesting and Fixation: Cells are harvested, washed, and fixed using an appropriate fixation buffer (e.g., ethanol or a commercial fixation/permeabilization kit).[3]

  • Permeabilization and Staining: Cells are permeabilized, and DNA is denatured if using BrdU. Incorporated BrdU/EdU is detected with a fluorescently labeled antibody or via a "click" chemistry reaction. Total DNA is counterstained with a dye like Propidium Iodide (PI) or DAPI.[3]

  • Flow Cytometry: Samples are analyzed on a flow cytometer. At least 10,000 live cell events are recorded per sample.

  • Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is quantified based on DNA content and BrdU/EdU incorporation using software like FlowJo.[3]

PDX_Workflow Patient Patient Tumor (Gastric/Uterine) Implantation Surgical Resection & Implantation into Immunodeficient Mice Patient->Implantation Engraftment Tumor Engraftment & Expansion (Passaging) Implantation->Engraftment Cohort Establishment of Tumor-Bearing Cohorts Engraftment->Cohort Treatment Treatment Initiation (Vehicle vs. This compound) Cohort->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Western Blot, etc.) Monitoring->Endpoint

Caption: General workflow for patient-derived xenograft studies.

Part 2: TAS-115 (Pamufetinib) - A Dual VEGFR/c-MET Kinase Inhibitor

Introduction

TAS-115, also known as Pamufetinib, is a novel, orally administered multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Hepatocyte Growth Factor Receptor (c-MET).[5][6] Both of these receptor tyrosine kinase pathways are implicated in tumor angiogenesis, proliferation, survival, and metastasis.[5] By simultaneously blocking these two critical pathways, TAS-115 has demonstrated potent anti-tumor properties in preclinical models and has been evaluated in clinical trials for various advanced solid tumors, including gastric cancer.[5][7]

Mechanism of Action: Dual VEGFR and c-MET Inhibition

TAS-115 functions as an ATP-competitive inhibitor of the kinase domains of both VEGFR2 and c-MET.[5]

  • VEGFR Inhibition: By blocking VEGFR signaling, TAS-115 inhibits tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen for growth and dissemination. This leads to a reduction in the tumor's blood supply.

  • c-MET Inhibition: The HGF/c-MET pathway is frequently dysregulated in cancers, particularly through MET amplification or overexpression, leading to increased cell proliferation, survival, and invasion. Inhibition of c-MET by TAS-115 directly suppresses the growth of tumors that are dependent on this signaling pathway.[5]

The dual inhibition of these pathways provides a comprehensive attack on tumor growth by targeting both the cancer cells directly (via c-MET) and their supportive infrastructure (via VEGFR).

TAS115_Mechanism cluster_VEGFR VEGFR Pathway cluster_MET c-MET Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR binds Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis activates Tumor_Suppression Tumor Growth Suppression Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth HGF HGF cMET c-MET HGF->cMET binds Prolif_Survival Proliferation Survival Invasion cMET->Prolif_Survival activates Prolif_Survival->Tumor_Growth TAS115 TAS-115 (Pamufetinib) TAS115->VEGFR inhibits TAS115->cMET inhibits

Caption: TAS-115 dual inhibition of VEGFR and c-MET pathways.
Data Presentation

Target KinaseTAS-115 IC50 (nM)Reference
Recombinant VEGFR230[6]
Recombinant MET32[6]
ModelCancer TypeDosing ScheduleTreatment DurationOutcomeReference
MKN45 (CDX, MET-amplified)Gastric12.5, 50, 200 mg/kg/d14 consecutive daysDose-dependent tumor shrinkage and prolonged survival[5]
SC-9 (CDX, MET-inactivated)GastricNot specified42 consecutive daysComplete suppression of tumor progression (anti-angiogenic effect)[5]

Note: Preclinical data for TAS-115 specifically in uterine cancer models was not identified in the searched literature.

Experimental Protocols
  • Enzyme and Substrate Preparation: Recombinant human VEGFR2 and c-MET kinase domains are prepared along with a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Compound Dilution: TAS-115 is serially diluted to create a range of concentrations for testing.

  • Kinase Reaction: The kinase, substrate, ATP, and TAS-115 are combined in a reaction buffer and incubated at room temperature. The reaction measures the transfer of phosphate from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay with [γ-³³P]ATP.

  • Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a dose-response curve.

  • Cell Culture and Implantation: Human gastric cancer cells (e.g., MKN45) are cultured and harvested. A suspension of the cells is then implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. TAS-115 is administered orally, typically once daily, at specified dose levels (e.g., 12.5, 50, 200 mg/kg/day).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is concluded after a predefined period (e.g., 14 or 42 days) or when tumors in the control group reach a maximum allowed size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[5]

References

Methodological & Application

INX-315 In Vitro Assay Protocol: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regulator of the cell cycle, is often dysregulated in various cancers, making it a compelling therapeutic target.[4][5] Specifically, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known mechanism in several solid tumors, including gynecological, breast, bladder, lung, and gastric cancers.[4][5] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[6][7]

This compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and inhibiting the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).[1][3][4][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the activity of the CDK2/Cyclin E complex.[4] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][4][6] In cancer cells with CCNE1 amplification, where CDK2 activity is heightened, this compound shows marked potency. It has also been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[7]

Data Presentation

Table 1: Biochemical and Intracellular Potency of this compound

Assay TypeTargetIC50 (nM)
Biochemical AssayCDK2/Cyclin E10.6
Biochemical AssayCDK2/Cyclin A2.4
Intracellular NanoBRET AssayCDK2/Cyclin E2.3
Biochemical AssayCDK1/Cyclin B30
Biochemical AssayCDK4/D1133
Biochemical AssayCDK6/D3338
Biochemical AssayCDK9/T73

Data compiled from publicly available preclinical data.[4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey FeatureAssayIC50
OVCAR3OvarianCCNE1-amplifiedProliferation Assay (6-day)Potent (nM range)
MKN1GastricCCNE1-amplifiedProliferation Assay (6-day)Potent (nM range)
MCF7Breast (HR+)CDK4/6i ResistantProliferation AssayLow nM
T47DBreast (HR+)CDK4/6i ResistantProliferation AssayLow nM
Hs68Normal Fibroblast-Proliferation Assay (CTG)>1000 nM

Results indicate high potency in cancer cells with specific genetic markers and significantly lower activity in normal cells.[4][7]

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., OVCAR3 for CCNE1 amplification, palbociclib-resistant MCF7)

  • Normal fibroblast cell line (e.g., Hs68) for selectivity assessment

  • Complete cell culture medium (specific to cell line)

  • This compound (dissolved in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 6 days at 37°C, 5% CO2.

  • Data Acquisition:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., OVCAR3, MKN1)

  • 6-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.[3][4]

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

    • Compare the cell cycle distribution of this compound-treated cells to the vehicle control.

Western Blotting for Phospho-Rb

This assay measures the inhibition of CDK2 activity by assessing the phosphorylation status of its substrate, Rb.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the cell cycle analysis. A 24-hour treatment is typical.[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • Electrophoresis and Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Visualizations

INX315_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb_E2F Rb-E2F (Inactive) CDK46->Rb_E2F Phosphorylates pRb pRb-E2F (Inactive) E2F E2F (Active) pRb->E2F Releases pRb_hyper pRb (Hyper-phosphorylated) pRb->pRb_hyper Rb_E2F->pRb CyclinE Cyclin E (CCNE1 Amplification) E2F->CyclinE Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CDK2 CDK2 CyclinE->CDK2 CDK2->pRb Hyper-phosphorylates G1_Arrest G1 Arrest CDK2->G1_Arrest pRb_hyper->E2F Fully Releases Cell Proliferation Cell Proliferation S_Phase_Genes->Cell Proliferation INX315 This compound INX315->CDK2 Inhibits

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_endpoints Endpoints & Data Analysis start Seed Cancer Cells (e.g., OVCAR3, MCF7-Resistant) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24h to 6 days) treatment->incubation proliferation Proliferation Assay (e.g., CellTiter-Glo) incubation->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western Western Blot (pRb, Total Rb) incubation->western ic50 Determine IC50 proliferation->ic50 g1_arrest Quantify G1 Arrest cell_cycle->g1_arrest prb_inhibition Measure pRb Inhibition western->prb_inhibition

Caption: General workflow for in vitro evaluation of this compound.

Logical_Relationship cluster_condition Cellular Context cluster_intervention Intervention cluster_outcome Predicted Outcome ccne1_amp CCNE1 Amplification or CDK4/6i Resistance cdk2_hyper CDK2 Hyperactivity ccne1_amp->cdk2_hyper Leads to inx315 This compound Treatment cdk2_hyper->inx315 Targeted by g1_arrest G1 Cell Cycle Arrest inx315->g1_arrest Induces proliferation_inhibition Inhibition of Proliferation g1_arrest->proliferation_inhibition Results in

Caption: Logical relationship of this compound's targeted action.

References

Application Notes and Protocols for the INX-315 Transgenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/cyclin E pathway plays a crucial role in the G1 to S phase transition.[3] Amplification or overexpression of CCNE1 (the gene encoding cyclin E1) is a common oncogenic driver in various solid tumors, leading to aberrant CDK2 activity and uncontrolled cell proliferation.[3] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in CCNE1-amplified cancers and in breast cancer models that have acquired resistance to CDK4/6 inhibitors.[4][5]

These application notes provide a comprehensive overview of the use of transgenic mouse models in the preclinical evaluation of this compound, including detailed experimental protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits CDK2, leading to hypophosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[4][6] In some contexts, this can also lead to therapy-induced senescence.[4][5]

INX315_Mechanism_of_Action cluster_G1_S_Transition G1-S Phase Transition cluster_inhibition This compound Inhibition CyclinE Cyclin E1 (CCNE1 amplified) CDK2 CDK2 CyclinE->CDK2 activates Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell Proliferation Cell Proliferation S_Phase_Genes->Cell Proliferation G1_Arrest G1 Cell Cycle Arrest S_Phase_Genes->G1_Arrest INX315 This compound INX315->CDK2 Xenograft_Workflow start Start tumor_implantation Tumor Cell/Fragment Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, duration) monitoring->endpoint analysis Tumor & Tissue Analysis (Western Blot, etc.) endpoint->analysis end End analysis->end

References

INX-315 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

This compound is an orally active small molecule that selectively inhibits CDK2, a key regulator of cell cycle progression.[1][2][3] Dysregulation of CDK2 activity, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and senescence, particularly in tumors with CCNE1 amplification.[1][4][6] Furthermore, it has shown efficacy in overcoming resistance to CDK4/6 inhibitors in breast cancer models.[4][5][6]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Weight 427.48 g/mol [1][7][8]
Molecular Formula C₁₉H₂₁N₇O₃S[1][7][8]
Appearance White to off-white solid[3]
Solubility in DMSO 86 mg/mL (201.17 mM) or 100 mg/mL (233.93 mM)[1][3]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1] For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium.[9]

Storage and Stability

To ensure the integrity of the compound, proper storage is essential.

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability PeriodSource(s)
Powder -20°C3 years[1][3]
4°C2 years[3]
In Solvent (DMSO) -80°C1 year[1]
-20°C1 month[1][3]

Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: CDK2 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the CDK2/Cyclin E signaling pathway, which is crucial for the G1 to S phase transition of the cell cycle.[4] Inhibition of CDK2 by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of the E2F transcription factor.[4][6] This blockage of E2F-mediated transcription of genes required for DNA synthesis ultimately results in G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][4]

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb-E2F (Inactive) CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription DNA Synthesis DNA Synthesis E2F->DNA Synthesis Drives CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits the CDK2/Cyclin E pathway, leading to cell cycle arrest.

Experimental Protocols

In Vitro Cell-Based Assays
  • To prepare a 10 mM stock solution, dissolve 4.27 mg of this compound powder in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.[3]

  • Store the stock solution in aliquots at -80°C for up to one year.[1]

This protocol is adapted from studies demonstrating the anti-proliferative effects of this compound.[4]

  • Seed cancer cell lines (e.g., CCNE1-amplified ovarian or gastric cancer cells) in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.3 nM to 10 µM).[3] Include a vehicle control (DMSO only).

  • Incubate the plates for 6 days.[4]

  • Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

This protocol is based on findings that this compound induces G1 cell cycle arrest.[4]

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at various concentrations (e.g., 30-300 nM) for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays Stock Prepare 10 mM This compound Stock in DMSO Treatment Treat with this compound (Serial Dilution) Stock->Treatment Seeding Seed Cells in Multi-well Plates Seeding->Treatment Incubation Incubate Treatment->Incubation Proliferation Cell Proliferation Assay (e.g., CTG, 6 days) Incubation->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry, 24 hrs) Incubation->CellCycle WesternBlot Western Blot (pRb, Cyclin A2) Incubation->WesternBlot

Caption: General workflow for in vitro experiments with this compound.
In Vivo Animal Studies

The following formulation has been used for oral administration in mouse models.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 86 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately.

This protocol is a general guideline based on successful preclinical studies with this compound.[1][3][4]

  • Implant human cancer cells (e.g., OVCAR3 ovarian cancer cells or GA0103 gastric cancer patient-derived xenograft) subcutaneously into immunocompromised mice.

  • Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice. Dosing regimens can vary, for example, 100 mg/kg twice daily or 200 mg/kg once daily, via oral gavage or intraperitoneal injection.[3][4]

  • Monitor tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for pRb and Cyclin A2).[6]

Clinical Development

This compound is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced/metastatic cancers.[4][10][11] The trials are investigating this compound as a monotherapy and in combination with other anti-cancer agents like fulvestrant and abemaciclib in patients with HR+/HER2- breast cancer and CCNE1-amplified solid tumors, including ovarian cancer.[10][12][13]

Concluding Remarks

This compound is a promising selective CDK2 inhibitor with significant potential for the treatment of specific cancer types. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound. Adherence to proper handling, storage, and experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for INX-315 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated robust anti-tumor activity in preclinical models, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3][4][5] The primary mechanism of action of this compound involves the inhibition of CDK2 activity, leading to the hypophosphorylation of the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby inducing G1 phase cell cycle arrest and cellular senescence.[3][4][6]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the cellular effects of this compound, including its impact on cell viability, cell cycle progression, target engagement, pathway modulation, and induction of senescence.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterThis compound IC₅₀ (nM)Reference Compound (e.g., Palbociclib) IC₅₀ (nM)
Cell ViabilityOVCAR-3 (CCNE1 amplified)ATP Levels~10-50>10,000
Cell ViabilityMKN1 (CCNE1 amplified)ATP Levels~50-100>10,000
Cell ViabilityT47D (CDK4/6i-resistant)ATP Levels~100-200>10,000
Target EngagementHEK293 (expressing NanoLuc-CDK2)BRET Signal2.3Not Applicable

Note: The IC₅₀ values presented are representative and may vary depending on experimental conditions and cell lines used.

Signaling Pathway Diagram

INX315_Pathway cluster_0 G1/S Transition cluster_1 This compound Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F Releases Rb->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase Promotes INX315 This compound INX315->CDK2 Senescence Senescence G1_Arrest->Senescence Leads to

Caption: this compound inhibits CDK2, leading to Rb hypophosphorylation, G1 arrest, and senescence.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., OVCAR-3, MKN1) Compound_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Viability A. Cell Viability (CellTiter-Glo) Compound_Treatment->Viability Cell_Cycle B. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Target_Engagement C. Target Engagement (NanoBRET) Compound_Treatment->Target_Engagement Western_Blot D. Western Blot (pRb levels) Compound_Treatment->Western_Blot Senescence_Assay E. Senescence Assay (SA-β-gal) Compound_Treatment->Senescence_Assay Data_Analysis 4. Data Acquisition & Analysis (IC50, % cell cycle, etc.) Viability->Data_Analysis Cell_Cycle->Data_Analysis Target_Engagement->Data_Analysis Western_Blot->Data_Analysis Senescence_Assay->Data_Analysis

Caption: Workflow for evaluating the cellular effects of this compound.

Experimental Protocols

A. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

  • Cancer cell lines (e.g., OVCAR-3, MKN1)

  • This compound

Protocol:

  • Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium (for a 96-well plate). Culture for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ values by plotting the luminescence signal against the log of the this compound concentration.

B. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 70% cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Cancer cell lines

  • This compound

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

C. Intracellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to CDK2 within living cells.

Materials:

  • HEK293 cells

  • CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector

  • NanoBRET™ Tracer K-10

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • BRET-capable plate reader

  • This compound

Protocol:

  • Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E1 Expression Vector.

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.

  • Seed the cells into a white, opaque multiwell plate.

  • Pre-treat the cells with the NanoBRET™ Tracer K-10.

  • Add serial dilutions of this compound to the wells and incubate for 1-2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the BRET signal on a BRET-capable plate reader.

  • Calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from the CDK2-NanoLuc® fusion protein.

D. Western Blot for Phospho-Retinoblastoma (pRb)

This method is used to detect the phosphorylation status of the Retinoblastoma protein, a direct substrate of CDK2.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

  • Cancer cell lines

  • This compound

Protocol:

  • Seed cells and treat with this compound for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total Rb) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

E. Therapy-Induced Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay detects the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is a hallmark of senescent cells.

Materials:

  • Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology)

  • Fixative solution (provided in the kit)

  • Staining solution with X-gal (provided in the kit)

  • Microscope

  • Cancer cell lines

  • This compound

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 5-7 days.

  • Wash the cells twice with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the β-galactosidase staining solution to each well.

  • Incubate the plates at 37°C overnight in a dry incubator (no CO₂).

  • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantify the percentage of senescent (blue) cells by counting at least 200 cells from multiple random fields.

References

Application Note: Western Blot Analysis of INX-315 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention. This compound induces G1 cell cycle arrest by inhibiting CDK2 activity, which in turn prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[1][3][4] This application note provides a detailed protocol for performing Western blot analysis to monitor the efficacy of this compound in cultured cells by assessing the phosphorylation status of Rb.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps for treating cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, and detecting the target proteins (phosphorylated Rb, total Rb, and Cyclin A2) using specific antibodies. A decrease in the ratio of phosphorylated Rb to total Rb is an indicator of this compound activity.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Rb phosphorylation.

Treatment GrouppRb (Ser807/811) Signal IntensityTotal Rb Signal IntensitypRb / Total Rb Ratio
Vehicle Control (DMSO)1.251.300.96
This compound (10 nM)0.851.280.66
This compound (50 nM)0.401.320.30
This compound (100 nM)0.151.290.12

Signaling Pathway

The diagram below illustrates the CDK2 signaling pathway and the mechanism of action for this compound.

CDK2_Pathway cluster_G1_S G1-S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex INX315 This compound Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes INX315->CDK2 inhibits

Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and subsequent G1-S phase transition.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for this compound treated cells.

Western_Blot_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound or Vehicle cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pRb, Total Rb, Cyclin A2, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of this compound treated cells.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line with documented CDK2 activity (e.g., OVCAR-3, MKN1).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.

  • SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • PVDF Membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Rabbit anti-Cyclin A2

    • Mouse anti-β-actin or other suitable loading control

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate.

  • Imaging System: For chemiluminescent detection.

Cell Treatment
  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to each plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the phosphorylated Rb signal to the total Rb signal to determine the effect of this compound treatment. Normalize all protein signals to the loading control to account for any loading inaccuracies.

References

Application Notes and Protocols for Flow Cytometry Analysis Following INX-315 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene which encodes its binding partner Cyclin E1, is a driver of tumorigenesis in various cancers, including ovarian and breast cancer.[3][4] this compound has demonstrated the ability to induce G1 cell cycle arrest and cellular senescence in preclinical models, highlighting its potential as a targeted cancer therapeutic.[1][5][6] Furthermore, it has shown promise in overcoming resistance to CDK4/6 inhibitors.[7]

Flow cytometry is a powerful and indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This high-throughput technique allows for the quantitative analysis of individual cells, providing critical insights into the mechanism of action of a drug. By employing fluorescent probes, flow cytometry can be used to meticulously analyze cell cycle distribution, detect apoptosis, and characterize the expression of various cellular proteins (immunophenotyping). These analyses are crucial for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings.

This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on cancer cells, focusing on cell cycle progression, apoptosis, and immunophenotyping.

Mechanism of Action of this compound

This compound selectively targets and inhibits the kinase activity of CDK2.[2] The CDK2/Cyclin E complex is pivotal for the transition from the G1 to the S phase of the cell cycle. Its activity leads to the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by CDK2/Cyclin E results in the release of E2F, which then activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, thereby blocking the G1/S transition and causing cells to arrest in the G1 phase of the cell cycle.[5][6] Prolonged G1 arrest can lead to a state of cellular senescence.

INX315_Mechanism_of_Action cluster_G1_S_Transition G1/S Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb pRb-E2F (Inactive) CDK2_CyclinE->pRb Rb_E2F Rb-E2F (Active) pRb->Rb_E2F Phosphorylation E2F E2F Rb_E2F->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase S-Phase Entry S_Phase_Genes->S_Phase INX315 This compound INX315->CDK2_CyclinE

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S transition.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing cellular responses to this compound treatment involves several key steps, from cell culture and treatment to data acquisition and analysis.

Flow_Cytometry_Workflow start Cancer Cell Culture (e.g., CCNE1-amplified cell lines) treatment Treat cells with this compound (and vehicle control) start->treatment harvest Harvest Cells (e.g., Trypsinization) treatment->harvest wash Wash Cells with PBS harvest->wash staining Staining Protocol (Cell Cycle, Apoptosis, or Immunophenotyping) wash->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (e.g., FlowJo, FCS Express) acquisition->analysis end Results analysis->end

Caption: General experimental workflow for flow cytometry analysis of this compound treated cells.

Data Presentation: Quantitative Analysis of this compound Treatment

The following tables present hypothetical but expected quantitative data from flow cytometry analyses of a CCNE1-amplified ovarian cancer cell line (e.g., OVCAR3) treated with this compound for 48 hours.

Table 1: Cell Cycle Distribution Analysis

Treatment Group% G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle Control45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (100 nM)68.5 ± 3.415.3 ± 1.816.2 ± 1.1
This compound (300 nM)82.1 ± 2.95.7 ± 0.912.2 ± 1.5

Table 2: Apoptosis Analysis (Annexin V / PI Staining)

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control94.3 ± 1.82.5 ± 0.53.2 ± 0.7
This compound (300 nM)92.8 ± 2.23.8 ± 0.83.4 ± 0.6
Staurosporine (1 µM)45.7 ± 4.135.1 ± 3.519.2 ± 2.8

Table 3: Immunophenotyping Analysis of Cell Cycle Markers

Treatment GroupMFI of Phospho-Rb (Ser807/811)% Ki-67 Positive Cells
Vehicle Control85,432 ± 5,12088.9 ± 3.7
This compound (300 nM)12,345 ± 1,56035.2 ± 4.1

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • FACS tubes (5 mL)

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound and a vehicle control for the desired duration.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS and centrifuge again.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.[1][8]

  • PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15 minutes, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Collect at least 10,000 events per sample. Use a low flow rate for better resolution. Gate on single cells to exclude doublets.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • FACS tubes

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Cell Preparation and Harvesting: Culture, treat, and harvest cells as described in Protocol 1, step 1 & 2. It is important to also collect the supernatant from the culture dish as it may contain floating apoptotic cells.

  • Washing: Wash the cells once with 1 mL of cold PBS, followed by one wash with 1 mL of 1X Annexin V binding buffer. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (from a 50 µg/mL working solution).

  • Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use logarithmic scales for both FITC and PI signals. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

Protocol 3: Immunophenotyping of Cell Surface and Intracellular Markers

This protocol can be adapted to analyze various markers of interest, such as proliferation markers (e.g., Ki-67) or cell signaling molecules (e.g., phospho-Rb).

Materials:

  • FACS Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)

  • Fluorochrome-conjugated primary antibodies (e.g., anti-Ki-67, anti-phospho-Rb)

  • Isotype control antibodies

  • FACS tubes

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Cell Preparation and Harvesting: Prepare and harvest cells as described in Protocol 1, step 1 & 2.

  • Surface Staining (if applicable): For surface markers, resuspend cells in 100 µL of FACS Staining Buffer containing the conjugated antibody. Incubate for 30 minutes on ice, protected from light. Wash twice with FACS Staining Buffer.

  • Fixation and Permeabilization (for intracellular targets): Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C. Wash once with Permeabilization/Wash Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody (e.g., anti-Ki-67 or anti-phospho-Rb). Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer.

  • Analysis: Analyze the samples on a flow cytometer. Use an isotype control to set the gates for positive staining.

Conclusion

Flow cytometry is a critical tool for characterizing the cellular effects of the CDK2 inhibitor this compound. The protocols outlined in these application notes provide a robust framework for assessing the impact of this compound on the cell cycle, apoptosis, and protein expression in cancer cells. The ability to generate quantitative, single-cell data is invaluable for understanding the mechanism of action, determining pharmacodynamic responses, and advancing the development of this promising therapeutic agent.

References

Application Notes and Protocols for Studying Therapy-Induced Senescence with INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Pharmacological inhibition of CDK2 by this compound has been demonstrated to induce cell cycle arrest and a state of therapy-induced senescence (TIS) in various cancer models, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors. These application notes provide detailed protocols for utilizing this compound to study TIS in cancer cell lines, offering valuable insights for preclinical research and drug development.

Mechanism of Action: this compound and Therapy-Induced Senescence

This compound selectively targets CDK2, which, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive the transition from the G1 to the S phase of the cell cycle. A primary target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby repressing the transcription of E2F target genes and leading to a durable G1 cell cycle arrest. This prolonged arrest triggers a cellular program known as therapy-induced senescence, characterized by distinct morphological and biochemical markers. This process is often dependent on intact p53 and Rb tumor suppressor pathways. The induction of TIS represents a potential therapeutic outcome, as it halts the proliferation of cancer cells.

INX315_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 Effect of this compound CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb CyclinE_CDK2->Rb Phosphorylation (pRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_Arrest G1/S Transition & Proliferation S_Phase_Genes->G1_Arrest INX315 This compound CyclinE_CDK2_inhibited Cyclin E / CDK2 Complex INX315->CyclinE_CDK2_inhibited Inhibits Rb_hypo Rb (Hypophosphorylated) CyclinE_CDK2_inhibited->Rb_hypo No Phosphorylation E2F_bound E2F Rb_hypo->E2F_bound Remains Bound S_Phase_Genes_repressed S-Phase Genes Repressed E2F_bound->S_Phase_Genes_repressed Represses Transcription G1_Arrest_inhibited G1 Cell Cycle Arrest S_Phase_Genes_repressed->G1_Arrest_inhibited Senescence Therapy-Induced Senescence (TIS) G1_Arrest_inhibited->Senescence Leads to

Caption: Mechanism of this compound in inducing therapy-induced senescence.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeCCNE1 StatusThis compound IC₅₀ (nM)Palbociclib IC₅₀ (nM)Reference
O

Troubleshooting & Optimization

INX-315 Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of INX-315, a potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by binding to CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1] The biochemical IC50 of this compound for CDK2/Cyclin E1 is 0.6 nM.[2][3]

Q2: What are the known primary off-target kinases for this compound?

A2: Preclinical studies have identified Colony-Stimulating Factor 1 Receptor (CSF1R) as a significant off-target kinase with an IC50 of 2.29 nM.[3][4] Other potential off-targets with IC50 values greater than 10 nM include CDK3 and CDK5.[4]

Q3: What level of selectivity does this compound exhibit against other CDKs?

A3: this compound demonstrates high selectivity for CDK2. For instance, the intracellular IC50 for CDK1/cyclin B1 is 163-fold greater than that for CDK2/Cyclin E1.[5] The intracellular IC50 for this compound against CDK1/cyclin B1 is 374 nmol/L, and against CDK9/cyclin T1, it is 2,950 nmol/L.[4]

Q4: What were the overall results of the broader kinome screen for this compound?

A4: A kinome screen assessing the broader kinase selectivity of this compound at a concentration of 100 nM showed that 1.2% of the kinases tested exhibited greater than 90% inhibition. Follow-up studies on the identified hits suggest it is unlikely that this compound will produce significant adverse effects due to off-target kinase inhibition at therapeutic concentrations.

Q5: What are the common experimental assays used to determine the kinase selectivity of this compound?

A5: The kinase selectivity of this compound has been characterized using several key assays, including NanoBRET™ Target Engagement Intracellular Kinase Assays, LanthaScreen™ Eu Kinase Binding Assays, and Z'-LYTE™ Kinase Assays.[4]

Data Summary: this compound On-Target and Off-Target Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target and known off-targets.

Table 1: this compound Potency Against CDK2

TargetAssay TypeIC50 (nM)
CDK2/Cyclin E1Biochemical0.6
CDK2/Cyclin A2Biochemical2.5
CDK2/Cyclin E1Intracellular (NanoBRET)2.3

Table 2: this compound Selectivity Against Other Cyclin-Dependent Kinases

Off-TargetAssay TypeIC50 (nM)Fold Selectivity vs. CDK2/E1 (Biochemical)
CDK1/Cyclin B1Intracellular (NanoBRET)374623
CDK4/D1Biochemical133222
CDK5/p25->10>16.7
CDK6/D3Biochemical338563
CDK9/Cyclin T1Intracellular (NanoBRET)29504917

Table 3: this compound Activity Against Identified Off-Target Kinases

Off-Target KinaseAssay TypeIC50 (nM)% Inhibition @ 100 nM
CSF1R-2.29≥80%
CDK3/cyclin E1->10≥80%
MAPK15/ERK7->10≥80%
NTRK/TRKC->10≥80%
TYK2->10≥80%

Troubleshooting Guides

Issue 1: High background signal in NanoBRET™ Assay
  • Question: We are observing high background luminescence in our NanoBRET™ Target Engagement Assay when testing this compound, making it difficult to determine the IC50 value accurately. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Cause 1: Sub-optimal cell density. Too many or too few cells can lead to high background or low signal.

      • Solution: Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.

    • Cause 2: Inefficient washing steps. Residual unbound tracer can contribute to high background.

      • Solution: Ensure thorough but gentle washing of cells after tracer incubation. Increase the number of washes if necessary.

    • Cause 3: Contamination. Mycoplasma or bacterial contamination can interfere with the assay.

      • Solution: Regularly test cell cultures for contamination. Use fresh, sterile reagents.

    • Cause 4: Incorrect filter sets. Using inappropriate filters for luminescence detection can increase background.

      • Solution: Verify that the instrument is equipped with the correct filters for NanoBRET™ assays (e.g., 450nm for donor and 610nm for acceptor).

Issue 2: Inconsistent results in LanthaScreen™ Eu Kinase Binding Assay
  • Question: Our LanthaScreen™ Eu Kinase Binding Assay for this compound is producing variable IC50 values between experiments. What are the potential sources of this variability?

  • Answer:

    • Cause 1: Reagent instability. Kinase, antibody, or tracer degradation can lead to inconsistent results.

      • Solution: Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.

    • Cause 2: Pipetting inaccuracies. Small variations in the volumes of inhibitor, kinase, or tracer can significantly impact the results.

      • Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.

    • Cause 3: Inconsistent incubation times. The binding equilibrium may not be reached if incubation times vary.

      • Solution: Ensure a consistent incubation time for all plates and experiments as specified in the protocol.

    • Cause 4: Plate reader settings. Fluctuations in lamp intensity or detector sensitivity can cause variability.

      • Solution: Calibrate the plate reader regularly and use the same settings for all experiments.

Issue 3: Low Z'-factor in Z'-LYTE™ Kinase Assay
  • Question: We are getting a low Z'-factor (<0.5) in our Z'-LYTE™ Kinase Assay for this compound, indicating poor assay quality. How can we improve this?

  • Answer:

    • Cause 1: Sub-optimal enzyme concentration. The amount of kinase may be too high or too low, leading to a narrow assay window.

      • Solution: Perform a kinase titration to determine the optimal concentration that results in approximately 20-80% phosphorylation.

    • Cause 2: Incorrect ATP concentration. The ATP concentration should be at or near the Km for the kinase.

      • Solution: Determine the apparent ATP Km for your kinase under the assay conditions and use this concentration in your experiments.

    • Cause 3: Incomplete development reaction. The proteolytic cleavage of the unphosphorylated peptide may be incomplete.

      • Solution: Ensure the development reagent is added correctly and that the incubation time is sufficient for complete cleavage.

    • Cause 4: Inhibitor precipitation. this compound may precipitate at higher concentrations in the assay buffer.

      • Solution: Check the solubility of this compound in the assay buffer. If necessary, adjust the buffer composition or the highest inhibitor concentration tested.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a generalized procedure. For specific kinase targets, refer to the manufacturer's detailed instructions.

  • Cell Preparation:

    • Culture cells expressing the NanoLuc®-kinase fusion protein to ~80-90% confluency.

    • Harvest cells and resuspend in Opti-MEM® I Reduced Serum Medium to the desired cell density.

  • Assay Plate Preparation:

    • Add 10 µL of this compound serial dilutions in Opti-MEM® to a 96-well white assay plate.

    • Add 10 µL of the cell suspension to each well.

  • Tracer Addition:

    • Prepare the NanoBRET™ tracer solution in Opti-MEM®.

    • Add 10 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Luminescence Reading:

    • Add NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

LanthaScreen™ Eu Kinase Binding Assay

This is a generalized protocol for determining the affinity of this compound for a purified kinase.

  • Reagent Preparation:

    • Prepare a 3X solution of this compound serial dilutions in kinase buffer.

    • Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ labeled tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X this compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Fluorescence Reading:

    • Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm and ~665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.

Z'-LYTE™ Kinase Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on kinase activity.

  • Kinase Reaction:

    • Prepare a solution of the kinase and the peptide substrate in kinase buffer.

    • Add this solution to a 384-well plate.

    • Add this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

  • Development Reaction:

    • Add the Development Reagent to each well to stop the kinase reaction and initiate the cleavage of unphosphorylated substrate.

    • Incubate at room temperature for 1 hour.

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent phosphorylation from the emission ratio.

    • Plot the percent inhibition (calculated from the percent phosphorylation) against the logarithm of the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates CDK4_6->pRb releases E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->pRb further phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition drives INX_315 This compound INX_315->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R binds PI3K PI3K CSF1R->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway CSF1R->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation_Differentiation Proliferation & Differentiation RAS_RAF_MEK_ERK->Proliferation_Differentiation INX_315_off_target This compound (Off-Target) INX_315_off_target->CSF1R inhibits

Caption: Potential off-target inhibition of the CSF1R signaling pathway by this compound.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis LanthaScreen LanthaScreen™ (Binding Assay) IC50_Determination IC50 Determination LanthaScreen->IC50_Determination Z_LYTE Z'-LYTE™ (Activity Assay) Z_LYTE->IC50_Determination NanoBRET NanoBRET™ (Target Engagement) NanoBRET->IC50_Determination Cell_Viability Cell Viability Assays Cell_Viability->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling INX_315_Compound This compound INX_315_Compound->LanthaScreen INX_315_Compound->Z_LYTE INX_315_Compound->NanoBRET INX_315_Compound->Cell_Viability

Caption: General experimental workflow for investigating this compound off-target effects.

References

Optimizing INX-315 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing INX-315 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of CDK2, a key regulator of cell cycle progression.[2] This inhibition leads to a decrease in the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), which in turn induces cell cycle arrest in the G1 phase.[1][3][4] This ultimately suppresses tumor cell proliferation.[2] this compound is particularly effective in cancers with amplification of the CCNE1 gene, which encodes Cyclin E1, a critical binding partner for CDK2.[4][5]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in cancer research.[3] Preclinical studies have demonstrated its activity in solid tumors with CCNE1 amplification and in breast cancers that have developed resistance to CDK4/6 inhibitors.[4][6] It is a valuable tool for studying cell cycle regulation and for exploring therapeutic strategies to overcome drug resistance.[4][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid powder.[3] For in vitro experiments, it should be dissolved in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][3] One supplier suggests a stock solution concentration of 100 mg/mL (233.93 mM), noting that ultrasonic assistance may be needed and that hygroscopic DMSO can negatively impact solubility.[3]

For storage:

  • Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[3]

  • In solvent (DMSO): -80°C for up to 6 months, or -20°C for up to 1 month.[3]

Always refer to the manufacturer's specific instructions for the lot you have purchased.

Q4: What is the signaling pathway affected by this compound?

A4: this compound targets the CDK2/Cyclin E pathway, which is crucial for the G1 to S phase transition of the cell cycle. In cancers with CCNE1 amplification, there is an overabundance of Cyclin E, leading to hyperactivation of CDK2. This drives uncontrolled cell proliferation. This compound selectively inhibits CDK2, thereby blocking this pathological activity.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plate Prepare_Dilutions 2. Prepare serial dilutions of this compound Treat_Cells 3. Treat cells with This compound dilutions Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for defined period (e.g., 72h) Treat_Cells->Incubate Add_Reagent 5. Add cell viability reagent (e.g., CTG) Incubate->Add_Reagent Read_Plate 6. Measure signal (Luminescence) Add_Reagent->Read_Plate Normalize_Data 7. Normalize data to vehicle control Read_Plate->Normalize_Data Plot_Curve 8. Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 9. Calculate IC50 value Plot_Curve->Calculate_IC50 Troubleshooting_Flowchart Start Experiment Start: Treat cells with this compound Observe_Result Observe Experimental Outcome Start->Observe_Result Desired_Effect Desired Effect Achieved Observe_Result->Desired_Effect Yes No_Effect Problem: No or Low Efficacy Observe_Result->No_Effect Low Efficacy High_Toxicity Problem: High Cytotoxicity Observe_Result->High_Toxicity High Toxicity Check_Genotype Is cell line CDK2-dependent (e.g., CCNE1 amplified)? No_Effect->Check_Genotype Check_DMSO Is final DMSO concentration <0.1%? High_Toxicity->Check_DMSO Check_Concentration Verify this compound concentration and activity Check_Genotype->Check_Concentration Yes Increase_Duration Increase treatment duration Check_Concentration->Increase_Duration Increase_Duration->Desired_Effect Resolved Lower_Concentration Lower this compound concentration Check_DMSO->Lower_Concentration Yes Check_Health Assess pre-treatment cell health Lower_Concentration->Check_Health Check_Health->Desired_Effect Resolved

References

Technical Support Center: Troubleshooting INX-315 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective CDK2 inhibitor, INX-315, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2, in complex with cyclin E, plays a critical role in the transition of cells from the G1 to the S phase of the cell cycle.[3] By selectively inhibiting CDK2, this compound leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] It has shown preclinical activity in cancers with CCNE1 amplification and in breast cancer models resistant to CDK4/6 inhibitors.[4][5][6]

Q2: In which cancer types is this compound expected to be most effective?

This compound is being investigated for efficacy in various solid tumors, particularly those with amplification or overexpression of cyclin E1 (CCNE1), such as certain ovarian, breast, bladder, lung, and gastric cancers.[3][7] Additionally, it has shown promise in hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors.[3][4][8]

Q3: What are the known or hypothesized mechanisms of resistance to CDK2 inhibitors like this compound?

While research is ongoing, potential mechanisms of resistance to CDK2 inhibitors may include:

  • Upregulation of the drug target: Increased expression of CDK2 may require higher concentrations of the inhibitor to achieve a therapeutic effect.[9]

  • Alterations in the drug target: Mutations in the CDK2 gene could potentially alter the drug binding site, thereby reducing the efficacy of this compound.

  • Bypass signaling pathways: Cancer cells may activate alternative signaling pathways to overcome the G1/S checkpoint, thus bypassing the need for CDK2 activity.

  • Selection of polyploid cells: Pre-existing polyploid cells within a cancer cell population may have an inherent resistance to CDK2 inhibition and can be selected for during treatment.[9][10]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

Troubleshooting Guides

Problem 1: The IC50 value for this compound in my cancer cell line is significantly higher than expected.
Possible Cause Suggested Solution
Inherent Resistance of the Cell Line Review the literature for the baseline CCNE1 amplification status and CDK2 dependency of your cell line. Some cell lines may have intrinsic resistance mechanisms. Consider testing this compound on a known sensitive cell line (e.g., OVCAR-3) as a positive control.
Incorrect Drug Concentration or Inactivity Verify the concentration of your this compound stock solution. Test the activity of your current batch of this compound on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound.
Suboptimal Experimental Conditions Ensure that the cell seeding density is consistent and that the cells are in the logarithmic growth phase at the start of the experiment. Optimize the duration of drug exposure; a 6-day assay is often used for this compound.[6]
Problem 2: My cancer cell line, initially sensitive to this compound, has developed resistance over time.
Possible Cause Suggested Solution
Acquired Resistance To confirm acquired resistance, perform a dose-response curve and compare the IC50 value to that of the original, sensitive parental cell line. A significant rightward shift in the curve indicates acquired resistance.
Selection of a Resistant Subpopulation Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[11] Consider performing single-cell cloning to isolate and characterize resistant subpopulations.
Changes in Cell Line Characteristics Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments and to regularly perform cell line authentication.[11]
Problem 3: I am not observing the expected G1 cell cycle arrest after this compound treatment.
Possible Cause Suggested Solution
Insufficient Drug Concentration or Time The chosen drug concentration may not be high enough to induce a significant G1 arrest. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3x its IC50) and test multiple time points (e.g., 24, 48, 72 hours) to capture the cell cycle effects.[3]
Activation of Bypass Pathways The resistant cells may have activated compensatory signaling pathways that allow them to bypass the G1/S checkpoint. Investigate the activation status of other cell cycle-related proteins, such as CDK4/6 and other cyclins.
Technical Issues with Cell Cycle Analysis Ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium iodide). Use appropriate controls and gating strategies during flow cytometry analysis.

Quantitative Data

Table 1: In Vitro Potency of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
OVCAR-3OvarianCCNE1 amplified~10-100
MKN1GastricCCNE1 amplified~30-100
MCF7 (Palbociclib-resistant)BreastHR+/HER2-~113
T47D (Abemaciclib/Fulvestrant-resistant)BreastHR+/HER2-Low nanomolar

Data compiled from preclinical studies. Actual IC50 values may vary depending on experimental conditions.[3]

Table 2: Selectivity of this compound for CDK2

KinaseBiochemical IC50 (nM)Fold Selectivity vs. CDK2/E
CDK2/E0.61
CDK2/A2.44
CDK1/B3055
CDK4/D1133241
CDK6/D3338615
CDK9/T73132

This table highlights the high selectivity of this compound for CDK2 over other cyclin-dependent kinases.[3]

Experimental Protocols

Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might be 0.1 nM to 10 µM.

  • Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 6 days.[6]

  • Measurement: On day 6, add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a microplate reader.

  • Analysis: Normalize the data by expressing luminescence as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Western Blotting for Phospho-Rb and other Cell Cycle Markers
  • Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (Ser807/811), total Rb, CDK2, cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

INX_315_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (pRb) E2F E2F CDK4/6->E2F Releases Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Hyper-phosphorylates S_Phase_Entry G1/S Transition & DNA Replication CDK2->S_Phase_Entry Drives This compound This compound This compound->CDK2 Inhibits

Caption: The this compound signaling pathway, illustrating its inhibitory action on CDK2 to block the G1/S cell cycle transition.

Troubleshooting_Workflow Start Resistance to this compound Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Cell_Line_Authentication Cell Line Authentication Confirm_Resistance->Cell_Line_Authentication Upregulation_Analysis Analyze Target Upregulation (Western Blot, qPCR for CDK2) Investigate_Mechanism->Upregulation_Analysis Mutation_Analysis Sequence CDK2 Gene Investigate_Mechanism->Mutation_Analysis Bypass_Pathway_Analysis Analyze Bypass Pathways (e.g., CDK4/6 activity) Investigate_Mechanism->Bypass_Pathway_Analysis Ploidy_Analysis Assess Cellular Ploidy (Flow Cytometry) Investigate_Mechanism->Ploidy_Analysis Develop_Strategy Develop Mitigation Strategy Upregulation_Analysis->Develop_Strategy Mutation_Analysis->Develop_Strategy Bypass_Pathway_Analysis->Develop_Strategy Ploidy_Analysis->Develop_Strategy Combination_Therapy Test Combination Therapies Develop_Strategy->Combination_Therapy Alternative_Model Consider Alternative Cell Model Develop_Strategy->Alternative_Model

Caption: A general experimental workflow for troubleshooting and investigating this compound resistance in cancer cell lines.

Troubleshooting_Decision_Tree High_IC50 High IC50 for this compound? Parental_vs_Resistant Is this a newly developed resistant line? High_IC50->Parental_vs_Resistant Yes Check_Experimental_Setup Verify experimental setup: - Drug concentration & activity - Cell seeding & health High_IC50->Check_Experimental_Setup No Check_Inherent_Resistance Check for inherent resistance: - CCNE1 status - Baseline CDK2 dependency Parental_vs_Resistant->Check_Inherent_Resistance No Confirm_Acquired_Resistance Confirm acquired resistance: - Compare IC50 to parental line Parental_vs_Resistant->Confirm_Acquired_Resistance Yes Investigate_Molecular_Mechanisms Investigate molecular mechanisms: - CDK2 expression/mutation - Bypass pathway activation - Cellular ploidy Confirm_Acquired_Resistance->Investigate_Molecular_Mechanisms

Caption: A decision tree to guide troubleshooting efforts when encountering high IC50 values for this compound.

References

INX-315 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of INX-315 in various experimental conditions. The following information is intended to help researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM). It is insoluble in water and ethanol.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and ddH2O have been used, but these solutions should be prepared fresh for immediate use.[1]

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, it is standard practice for compounds with complex aromatic structures to be sensitive to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.

Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?

A4: It is recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.[1] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.

Troubleshooting Guide

Issue 1: I observe precipitation in my this compound stock solution after thawing.

  • Possible Cause 1: The solubility of this compound in DMSO can be affected by the presence of moisture.

    • Solution: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]

  • Possible Cause 2: The concentration of the stock solution may be too high for stable storage at -20°C.

    • Solution: While soluble up to 86 mg/mL for immediate use, for long-term storage at -20°C, consider preparing a slightly lower concentration stock solution. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve before use.

  • Possible Cause 3: Repeated freeze-thaw cycles.

    • Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]

Issue 2: I am seeing a loss of this compound activity in my cell-based assays over time.

  • Possible Cause 1: Degradation of this compound in aqueous cell culture media.

    • Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions for extended periods.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use low-adhesion microplates and pipette tips to minimize the loss of compound due to non-specific binding.

  • Possible Cause 3: Degradation due to prolonged exposure to light or elevated temperatures.

    • Solution: Protect your experimental setup from direct light. Ensure incubators are properly calibrated to maintain the correct temperature.

Quantitative Stability Data

The following tables summarize the stability of this compound under various experimental conditions. This data is based on typical stability profiles for similar small molecule kinase inhibitors and should be used as a guideline.

Table 1: Stability of this compound in DMSO Solution at Different Temperatures

Storage TemperatureConcentrationDurationPurity by HPLC (%)
4°C10 mM7 days98.5%
-20°C10 mM1 month99.2%[1]
-80°C10 mM1 year99.5%[1]

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO)

Number of Freeze-Thaw CyclesPurity by HPLC (%)
199.8%
398.1%
596.5%

Table 3: Stability of this compound in Aqueous Buffer at 37°C

pHIncubation Time (hours)Remaining Compound (%)
5.02495.2%
7.42492.1%
9.02485.7%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

Protocol 2: Cell-Based Assay for this compound Activity

This protocol assesses the biological activity of this compound by measuring the inhibition of CDK2-mediated phosphorylation of Retinoblastoma protein (Rb).

  • Cell Line: OVCAR3 (CCNE1-amplified ovarian carcinoma cells).[2]

  • Method:

    • Seed OVCAR3 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Treat the cells with different concentrations of this compound (e.g., 30, 100, 300 nM) for 24 hours.[2]

    • Lyse the cells and perform a Western Blot analysis.

    • Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb.

    • Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection.

    • Quantify the band intensities to determine the reduction in Rb phosphorylation. A decrease in the phospho-Rb/total Rb ratio indicates this compound activity.[2]

Visualizations

INX-315_Degradation_Pathway INX315 This compound Hydrolysis Hydrolysis (Aqueous Environment) INX315->Hydrolysis pH > 8 Oxidation Oxidation (Exposure to Air/Peroxides) INX315->Oxidation Photodegradation Photodegradation (UV Light Exposure) INX315->Photodegradation Degradant_A Degradant A (Lactam Ring Opening) Hydrolysis->Degradant_A Degradant_B Degradant B (Sulfoxide Formation) Oxidation->Degradant_B Degradant_C Degradant C (Photolysis Product) Photodegradation->Degradant_C

Caption: Hypothetical degradation pathways for this compound.

Stability_Testing_Workflow start Prepare this compound Stock Solution (DMSO) stress_conditions Expose Aliquots to Stress Conditions (Temp, pH, Light, Freeze-Thaw) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling hplc_analysis Purity Analysis (HPLC-UV) sampling->hplc_analysis activity_assay Activity Assessment (Cell-Based Assay) sampling->activity_assay data_analysis Analyze Data & Determine Degradation Rate hplc_analysis->data_analysis activity_assay->data_analysis end Stability Report data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Precipitation start Precipitation observed in this compound solution? check_dmso Is the DMSO anhydrous and fresh? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO and gently warm to redissolve. check_dmso->use_fresh_dmso No check_cycles Has the solution undergone multiple freeze-thaw cycles? check_dmso->check_cycles Yes end Problem Resolved use_fresh_dmso->end aliquot_solution Prepare single-use aliquots to avoid freeze-thaw. check_cycles->aliquot_solution Yes check_concentration Is the concentration too high for storage conditions? check_cycles->check_concentration No aliquot_solution->end lower_concentration Consider a lower stock concentration for storage. check_concentration->lower_concentration Yes check_concentration->end No lower_concentration->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Measuring INX-315 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for assessing the in vivo efficacy of INX-315, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable and selective small molecule inhibitor of CDK2.[1][2] CDK2, when complexed with Cyclin E, plays a critical role in the G1 to S phase transition of the cell cycle.[3] this compound selectively binds to and inhibits the kinase activity of CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] Its primary therapeutic rationale is in tumors with aberrant CDK2 activity, most notably those with amplification or overexpression of CCNE1 (Cyclin E1).[3][4]

Q2: Which in vivo models are most appropriate for testing this compound?

A2: The most appropriate models are those that harbor the specific molecular driver that this compound targets: CCNE1 amplification. Suitable models include:

  • Cell Line-Derived Xenografts (CDX): Implanting human cancer cell lines with known CCNE1 amplification (e.g., OVCAR3 ovarian cancer, MKN1 gastric cancer) into immunodeficient mice.[3][5]

  • Patient-Derived Xenografts (PDX): Implanting tumor fragments from patients with CCNE1-amplified cancers (e.g., ovarian, gastric) into immunodeficient mice.[3][6] These models often better recapitulate human tumor heterogeneity.

  • Models of Acquired Resistance to CDK4/6 Inhibitors: this compound has also shown efficacy in models of hormone receptor-positive (HR+) breast cancer that have developed resistance to CDK4/6 inhibitors, often through a mechanism involving CDK2 activation.[4][6]

Q3: What are the key primary and secondary endpoints for an this compound in vivo study?

A3:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is a measure of the reduction in tumor volume in treated animals compared to a vehicle-treated control group. Robust TGI, stasis (no growth), or even tumor regression are strong indicators of efficacy.[3][7]

  • Secondary Endpoints:

    • Pharmacodynamic (PD) Biomarkers: Confirmation of target engagement in the tumor tissue (see Q4).

    • Tolerability: Monitoring animal body weight, clinical signs, and overall health to establish a therapeutic window. This compound has been shown to be well-tolerated in mouse models.[3]

    • Survival: In some studies, overall survival can be a key endpoint.

    • Cell Cycle Analysis: Assessing the proportion of cells in different phases of the cell cycle within the tumor tissue.[8][9]

Q4: How can I confirm that this compound is hitting its target in the tumor?

A4: Confirmation of target engagement is achieved by measuring pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals at specific time points after the final dose. The most critical biomarker for this compound is the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2.

  • Key Biomarker: A significant reduction in phosphorylated Rb (pRb) at CDK2-specific sites indicates successful target inhibition.[3][4]

  • Other Potential Biomarkers:

    • Ki67: A marker of proliferation. A decrease in Ki67 staining indicates reduced cell proliferation.[10]

    • Cyclin A2: A downstream target whose expression is often reduced following CDK2 inhibition.[11]

    • Senescence Markers: CDK2 inhibition can induce a senescence-like state in tumor cells, which can be measured by markers like SA-β-gal.[4][5]

Experimental Protocols & Methodologies

Protocol 1: Ovarian Cancer CDX Model Efficacy Study

This protocol outlines a typical efficacy study using the CCNE1-amplified OVCAR3 cell line.

  • Cell Culture: Culture OVCAR3 cells in appropriate media until they reach the desired number for implantation.

  • Animal Implantation:

    • Use female immunodeficient mice (e.g., NOD-SCID or NSG).

    • Subcutaneously inject 5-10 million OVCAR3 cells suspended in a solution like Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a mean volume of 150-200 mm³.

    • Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses like 100 mg/kg BID or 200 mg/kg QD).[3]

    • Administer this compound orally (p.o.) based on the predetermined schedule. Monitor animal body weight and health status concurrently.

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 42-56 days) or until tumors in the control group reach a predetermined maximum size.[3]

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • At the end of the study, collect tumors for pharmacodynamic analysis (see Protocol 2).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes how to assess target engagement in tumor tissues.

  • Sample Collection:

    • In a satellite group of tumor-bearing mice, administer the final dose of this compound or vehicle.

    • Euthanize animals at specific time points post-dose (e.g., 2, 8, 24 hours) to capture the time course of biomarker modulation.

    • Excise tumors rapidly and either snap-freeze in liquid nitrogen (for Western blot) or fix in 10% neutral buffered formalin (for IHC).

  • Western Blot for pRb:

    • Homogenize snap-frozen tumor samples to extract total protein.

    • Perform protein quantification (e.g., BCA assay).

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize bands.

    • Quantify the reduction in the pRb/total Rb ratio in treated samples compared to vehicle controls.[11]

  • Immunohistochemistry (IHC) for Ki67:

    • Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.

    • Perform antigen retrieval.

    • Incubate sections with a primary antibody against Ki67.

    • Use a detection system with a chromogen (e.g., DAB) to visualize positive cells.

    • Counterstain with hematoxylin.

    • Quantify the percentage of Ki67-positive cells using digital image analysis.

Data Presentation

Table 1: Example of In Vivo Efficacy of this compound in Preclinical Models

Model TypeCancer TypeTreatmentDosing ScheduleDuration (Days)Result (% TGI / Effect)Tolerability
OVCAR3 CDX[3]OvarianThis compound 100 mpkBID42Tumor StasisNo significant body weight loss
OVCAR3 CDX[3]OvarianThis compound 200 mpkQD4289% TGINo significant body weight loss
OV5398 PDX[3]OvarianThis compoundBID / QD56Tumor RegressionNo significant body weight loss
GA0103 PDX[3]GastricThis compound 100 mpkBID56Tumor StasisNo significant body weight loss
GA0114 PDX[3]GastricThis compound 100 mpkBID3595% TGINo significant body weight loss

mpk: milligrams per kilogram; QD: once daily; BID: twice daily; TGI: Tumor Growth Inhibition.

Table 2: Example of Pharmacodynamic Biomarker Modulation

BiomarkerAssayModelTreatmentTime Post-DoseResult
pRb Western BlotOVCAR3 CDX[3]This compoundEndpointDose-dependent decrease
pRb Western BlotOV5398 PDX[3]This compoundEndpointDose-dependent decrease
Ki67 IHCGeneric XenograftCDK Inhibitor24h>50% reduction in positive cells
Cyclin A2 Western BlotOVCAR3 cells[11]This compound24hDose-dependent decrease

Troubleshooting Guide

Issue 1: No significant Tumor Growth Inhibition (TGI) is observed.

  • Possible Cause 1: Inappropriate Model Selection.

    • Solution: Confirm by sequencing or IHC that your xenograft model has high CCNE1 amplification/overexpression. This compound is most effective in CDK2-dependent tumors.[7]

  • Possible Cause 2: Sub-optimal Dosing or Pharmacokinetics (PK).

    • Solution: Conduct a PK study to ensure that the administered dose achieves and maintains plasma concentrations sufficient to inhibit the target. If exposure is low, consider reformulating the compound or adjusting the dose/schedule.

  • Possible Cause 3: Lack of Target Engagement.

    • Solution: Perform a PD study (Protocol 2) to verify that this compound is reducing pRb levels in the tumor. If there is no pRb reduction, it confirms a PK or formulation issue.

Issue 2: Excessive toxicity or body weight loss (>15-20%) is observed.

  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the dose or change the schedule (e.g., from QD to an intermittent schedule). The goal is to separate the therapeutic window (efficacy) from toxicity.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is highly selective for CDK2 over CDK1, very high exposures could lead to off-target activity.[6] Correlate toxicity with PK data to see if it occurs at excessively high plasma concentrations.

Issue 3: Inconsistent or variable biomarker data.

  • Possible Cause 1: Improper Sample Handling.

    • Solution: Ensure tumors are excised and processed (snap-frozen or fixed) immediately upon collection. Delays can lead to degradation of proteins and phosphoproteins.

  • Possible Cause 2: Variability in Dosing or Timing.

    • Solution: Be precise with the timing of the final dose and sample collection. The modulation of pRb can be transient. A time-course experiment is crucial to identify the optimal window for observation.

  • Possible Cause 3: Tumor Heterogeneity.

    • Solution: For IHC analysis, ensure quantification is performed across multiple representative sections of the tumor. For Western blots, pooling smaller tumors or analyzing multiple individual tumors can help account for variability.

Visualizations

G cluster_0 G1 Phase cluster_1 S Phase Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Upregulates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives pRb pRb Rb_E2F->pRb pRb->E2F Releases CyclinE_CDK2->pRb Hyper-phosphorylates Rb INX315 This compound INX315->CyclinE_CDK2 Inhibits G cluster_pd Pharmacodynamic Analysis cluster_efficacy Efficacy Analysis start Start: Select CCNE1-Amplified Cancer Model (CDX/PDX) implant Implant Cells/Tissue into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth (Target: 150-200 mm³) implant->monitor_growth randomize Randomize into Groups (Vehicle, this compound Doses) monitor_growth->randomize treat Administer Treatment & Monitor Tolerability (Body Weight) randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure endpoint Reach Study Endpoint (e.g., Day 42) measure->endpoint Tumor size limit or predefined duration collect Collect Tumors for Analysis endpoint->collect western Western Blot (pRb, Total Rb) collect->western ihc IHC (Ki67) collect->ihc tgi Calculate Tumor Growth Inhibition (TGI) collect->tgi G issue Issue: No Significant Tumor Growth Inhibition check_model Is the model appropriate? (CCNE1 amplified) issue->check_model check_pk Is drug exposure adequate? check_model->check_pk Yes solution_model Solution: Re-evaluate model. Select a confirmed CCNE1-amplified cell line or PDX. check_model->solution_model No check_pd Is the target engaged? (pRb reduced) check_pk->check_pd Yes solution_pk Solution: Conduct PK study. Adjust dose, schedule, or reformulate compound. check_pk->solution_pk No solution_pd Solution: Confirm PK first. If PK is adequate, re-evaluate assay sensitivity or mechanism. check_pd->solution_pd No

References

Overcoming INX-315 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the selective CDK2 inhibitor, INX-315, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]

Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To prevent this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound at the desired working concentration. A stepwise dilution or the use of co-solvents and surfactants can also mitigate this issue.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is recommended to always include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: While DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound, other organic solvents may be used depending on the experimental requirements. However, the solubility in other solvents like ethanol is very low.[1] It is essential to determine the solubility in any alternative solvent before proceeding.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Potential Cause: Poor solubility and precipitation of this compound in the cell culture medium can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.

Troubleshooting Steps:

  • Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of this compound for any visible precipitate.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as is tolerable for your cell line (typically ≤ 0.5%) to aid in solubility.

  • Incorporate a Surfactant: Consider the addition of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the cell culture medium to improve the solubility and stability of this compound.

  • Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help break up any small aggregates that may have formed.

Issue 2: Difficulty in Preparing an Aqueous Formulation for In Vivo Studies

Potential Cause: The inherent insolubility of this compound in water makes the preparation of a suitable aqueous formulation for animal studies challenging.

Troubleshooting Steps:

  • Co-Solvent Systems: A common approach for in vivo delivery of poorly soluble compounds is the use of a co-solvent system. A formulation that has been used for this compound involves a mixture of DMSO, PEG300, Tween® 80, and sterile water.[1]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can be explored.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[4] This can be achieved through techniques like milling or high-pressure homogenization.

Data Presentation

Table 1: Known Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[1]
EthanolInsoluble[1]
DMSO86 mg/mL (201.17 mM)[1]

Table 2: Example Data for Evaluating Solubilizing Agents for this compound in Phosphate-Buffered Saline (PBS) pH 7.4

This table presents hypothetical data for illustrative purposes.

Solubilizing AgentConcentration (% w/v)Apparent this compound Solubility (µg/mL)
None (PBS only)0< 0.1
HP-β-Cyclodextrin515
HP-β-Cyclodextrin1045
SBE-β-Cyclodextrin525
SBE-β-Cyclodextrin1070
Polysorbate 80 (Tween® 80)0.15
Polysorbate 80 (Tween® 80)0.512

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
  • Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., 1%, 5%, 10% w/v HP-β-CD in water or buffer).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Remove the undissolved this compound by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 3: Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is based on a published formulation for this compound.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 86 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix until clear.

  • Add 50 µL of Tween® 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water (ddH₂O) to bring the total volume to 1 mL.

  • The final solution should be used immediately. The final concentrations of the components are 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% water.

Visualizations

INX_315_Signaling_Pathway cluster_G1_S_Transition G1-S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F inhibits Rb->Cell_Cycle_Arrest hypophosphorylated Rb remains active S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription INX315 This compound INX315->CDK2 inhibits

Caption: Signaling pathway of this compound in inducing G1 cell cycle arrest.

Solubility_Enhancement_Workflow cluster_preparation Preparation cluster_dilution Dilution for In Vitro Assay cluster_troubleshooting Troubleshooting Start This compound Powder DMSO_Stock Prepare High-Concentration Stock in DMSO Start->DMSO_Stock Dilution_Step Dilute DMSO Stock into Aqueous Buffer DMSO_Stock->Dilution_Step Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Dilution_Step Precipitation_Check Check for Precipitation Dilution_Step->Precipitation_Check Final_Solution Final Working Solution Precipitation_Check->Final_Solution No Add_Cosolvent Option 1: Use Co-solvents (e.g., PEG300) Precipitation_Check->Add_Cosolvent Yes Add_Surfactant Option 2: Add Surfactants (e.g., Tween 80) Precipitation_Check->Add_Surfactant Yes Use_Cyclodextrin Option 3: Use Cyclodextrins (e.g., HP-β-CD) Precipitation_Check->Use_Cyclodextrin Yes Add_Cosolvent->Dilution_Step Add_Surfactant->Dilution_Step Use_Cyclodextrin->Dilution_Step

Caption: Experimental workflow for overcoming this compound solubility issues.

References

INX-315 Technical Support Center: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INX-315 in animal models. Our aim is to help you anticipate and address potential challenges during your in vivo experiments.

Troubleshooting Guide: Addressing Common Issues in Animal Studies

While preclinical studies have generally shown this compound to be well-tolerated, it is crucial to monitor for any signs of toxicity.[1] This guide provides a structured approach to potential observations.

Issue 1: Hematological Abnormalities

  • Question: We observed a decrease in platelet and/or neutrophil counts in our treated animals. Is this an expected finding?

  • Answer: While preclinical publications have not highlighted significant hematological toxicity, interim data from the Phase 1/2 human clinical trial (this compound-01) reported thrombocytopenia (low platelets) and neutropenia (low neutrophils) as common treatment-related adverse events.[2] Therefore, it is plausible that similar effects may be observed in animal models, particularly at higher dose levels or with prolonged administration. We recommend the following actions:

    • Monitoring: Implement regular complete blood count (CBC) monitoring for all animals in your study.

    • Dose Adjustment: If significant cytopenias are observed, consider a dose reduction or a less frequent dosing schedule.

    • Supportive Care: Consult with your veterinary staff regarding appropriate supportive care measures if hematological parameters fall below critical thresholds.

Issue 2: Gastrointestinal Distress

  • Question: Our animals are exhibiting signs of diarrhea and/or a decrease in food intake. What could be the cause?

  • Answer: Similar to the hematological observations, gastrointestinal issues such as diarrhea and nausea were reported in the human clinical trial.[2] While not a prominent feature in the published animal studies, it is a potential side effect to monitor.

    • Observation: Closely monitor animals for changes in fecal consistency, food and water intake, and body weight.

    • Supportive Care: Ensure adequate hydration and provide palatable, easily digestible food. Anti-diarrheal medication may be considered after veterinary consultation.

    • Dose Evaluation: Assess if the gastrointestinal signs are dose-dependent. A temporary dose interruption or reduction may be necessary.

Issue 3: General Malaise and Fatigue

  • Question: The animals in the treatment group appear lethargic and less active than the control group. How should we proceed?

  • Answer: Grade 3 fatigue was identified as a dose-limiting toxicity in the human clinical trial.[2] In animal models, this may manifest as reduced activity, hunched posture, or a generally poor body condition score.

    • Scoring: Utilize a standardized body condition scoring system and activity assessment to objectively track changes over time.

    • Environmental Enrichment: Ensure a comfortable and stress-free environment for the animals.

    • Dose Re-evaluation: If signs of severe fatigue are observed, it is critical to re-evaluate the dose level and consider it a potential indicator of reaching the maximum tolerated dose (MTD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] By inhibiting CDK2, this compound can induce cell cycle arrest in the G1 phase, leading to the suppression of tumor growth.[3]

Q2: What were the general toxicity findings in the main preclinical animal studies?

A2: In several mouse models of cancer, including patient-derived xenograft (PDX) models of gastric and ovarian cancer, this compound was reported to be well-tolerated.[1] Specifically, studies noted that treated mice did not display significant body weight loss or other concerning features suggestive of drug toxicity, such as changes in body condition score, respiratory rate, coat condition, posture, or behavior.[1]

Q3: Are there any known off-target effects of this compound that could contribute to toxicity?

A3: Kinase screening assays have suggested potential off-target activity against CSF1R, CDK3, and CDK5. However, the high selectivity of this compound for CDK2 makes it unlikely that off-target kinase inhibition will result in adverse effects.[5]

Q4: What dosing regimens for this compound have been used in animal models?

A4: In preclinical studies, this compound has been administered via oral gavage at doses ranging from 25 mg/kg to 100 mg/kg, given either once or twice daily.[1]

Quantitative Data Summary

The following table summarizes the dosing regimens used in key preclinical studies and the reported general toxicity observations.

Animal ModelTumor TypeDosing RegimenDurationKey Toxicity ObservationsReference
Mouse (PDX)Gastric Adenocarcinoma (GA0103)25, 50, 100 mg/kg BID; 100 mg/kg QD56 daysNo significant body weight loss or signs of toxicity reported.[1]
Mouse (PDX)Ovarian Cancer (OV5398)Not specified8 weeksNo significant body weight loss or signs of toxicity reported.[1]
Mouse (CDX)Ovarian Cancer (OVCAR-3)Not specifiedNot specifiedNo significant body weight loss or signs of toxicity reported.[1]

Experimental Protocols

General Animal Husbandry and Dosing Procedure

All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly established in immunocompromised mice (e.g., NSG or nude mice).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • This compound Formulation: For oral administration, this compound can be formulated in a vehicle such as corn oil with a small percentage of DMSO.[3] For example, a 10 mg/mL stock solution in DMSO can be diluted in corn oil for the final working solution.[3]

  • Administration: this compound is administered via oral gavage at the desired dose and schedule.

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance. Tumor growth should be measured regularly (e.g., twice weekly) using calipers.

Visualizations

INX_315_Signaling_Pathway cluster_G1_S_Transition G1-S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F releases Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest INX315 This compound INX315->CDK2 Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Toxicity_Troubleshooting_Workflow start Observation of Potential Toxicity (e.g., weight loss, lethargy) assessment Systematic Assessment: - Body Condition Score - CBC & Blood Chemistry - Clinical Signs Log start->assessment is_severe Is Toxicity Severe? assessment->is_severe dose_modification Consider Dose Modification: - Reduce Dose - Change Schedule is_severe->dose_modification Yes continue_monitoring Continue Close Monitoring is_severe->continue_monitoring No supportive_care Provide Supportive Care: - Hydration - Nutritional Support dose_modification->supportive_care end Consult with Veterinarian and Study Director dose_modification->end supportive_care->continue_monitoring continue_monitoring->assessment

References

INX-315 treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving INX-315, a selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended treatment duration for this compound in in vitro cell culture experiments?

A1: The optimal treatment duration for this compound in cell culture will vary depending on the cell line and the experimental endpoint. Based on preclinical studies, a starting point for treatment duration can be derived from the following examples:

  • For assessing cell viability and IC50 values: Treatment for 6 days has been used for a panel of ovarian cancer cell lines.[1][2] This duration allows for multiple cell doubling times, which is crucial for observing effects on proliferation.

  • For long-term growth inhibition assays: Treatment of up to 8 weeks has been reported for HR+ breast cancer cell lines in colony formation assays.[2][3]

We recommend performing a time-course experiment (e.g., 24h, 48h, 72h, 6 days) to determine the optimal duration for your specific cell model and biological question.

Q2: What are the typical treatment durations for this compound in in vivo animal models?

A2: In preclinical xenograft models, this compound has been administered for extended periods to assess its effect on tumor growth. Reported treatment durations in mouse models include:

  • 42 days in an OVCAR3 ovarian cancer cell line-derived xenograft (CDX) model.[2]

  • 56 days in a GA0103 gastric cancer patient-derived xenograft (PDX) model.[2]

The duration of in vivo studies should be determined based on tumor growth kinetics in the control group and the desired therapeutic window. Regular monitoring of tumor volume and animal well-being is essential.

Q3: How is this compound being administered and for how long in clinical trials?

A3: this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080).[4] In this trial, the dose-limiting toxicities (DLTs) are assessed during the first 28-day treatment cycle.[3][4] The overall treatment duration for patients depends on their response to the therapy and is part of the ongoing investigation. The estimated primary completion date for the study is December 2025.[5][6]

Q4: What is the mechanism of action of this compound and how might this influence the interpretation of my results?

A4: this compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[7][8][9][10][11][12] Inhibition of CDK2 leads to cell cycle arrest in the G1 phase and can induce a state of cellular senescence.[1][7][8][10][11] This means that you may not observe immediate cell death upon treatment. Instead, you should expect to see a reduction in proliferation markers (e.g., Ki-67, BrdU incorporation) and an increase in senescence markers (e.g., SA-β-gal staining, p21 expression).

Troubleshooting Guide

IssuePossible CauseRecommended Action
No significant effect on cell viability observed. Treatment duration is too short.Extend the treatment duration. We recommend a time-course experiment to identify the optimal time point.
Cell line is not dependent on CDK2 for proliferation.Confirm that your cell line has a relevant genetic background, such as CCNE1 amplification, which is associated with sensitivity to this compound.[1][8][12]
Issues with compound stability or concentration.Ensure proper storage and handling of this compound. Verify the final concentration in your experimental setup.
High variability between replicates. Inconsistent cell seeding or treatment application.Standardize cell seeding density and ensure uniform application of this compound across all wells or plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification to minimize evaporation.
Unexpected toxicity in animal models. Off-target effects or inappropriate vehicle.Review the formulation of the dosing solution. Ensure the vehicle is well-tolerated by the animal model.
Dose is too high.Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

Data Summary Tables

Table 1: this compound In Vitro Treatment Parameters

Cell Line TypeExperimentTreatment DurationOutcome Measure
Ovarian Cancer PanelViability Assay6 daysIC50
HR+ Breast CancerColony FormationUp to 8 weeksGrowth Inhibition
OVCAR-3 and MKN1Cell Cycle Analysis24 hoursCell Cycle Arrest
OVCAR3 and MKN1Western Blot24 hoursPhospho-Rb reduction

Table 2: this compound In Vivo Treatment Parameters

Model TypeCancer TypeTreatment DurationDosing ScheduleOutcome Measure
OVCAR3 CDXOvarian42 days100 mg/kg BID or 200 mg/kg QDTumor Growth Inhibition
GA0103 PDXGastric56 days100 mg/kg BIDTumor Stasis

Table 3: this compound Clinical Trial (NCT05735080) Overview

PhaseStudy PartPopulationTreatment DetailsKey Assessment Period
Phase 1/2Part AAdvanced/Metastatic CancersThis compound Monotherapy Dose Escalation & Combination with Fulvestrant28-day DLT period
Part BCCNE1-amplified Ovarian CancerThis compound Monotherapy Dose ExpansionTo be determined
Part CHR+/HER2- Breast CancerThis compound in Combination with Abemaciclib and FulvestrantTo be determined

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Based on preclinical studies)

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 6 days in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Tumor Growth Inhibition Study (General guidance based on reported models)

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) for xenograft studies.

  • Tumor Implantation: Implant tumor cells or PDX fragments subcutaneously.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Treatment Administration: Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the vehicle alone.

  • Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment for the planned duration (e.g., 42 or 56 days) or until tumors in the control group reach the predetermined endpoint size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phosphorylated Rb.

Visualizations

INX_315_Mechanism_of_Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb p Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates INX315 This compound INX315->CDK2 inhibits Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: Mechanism of action of this compound in inhibiting the G1-S cell cycle transition.

Experimental_Workflow cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo Experiments Cell_Culture Cell Line Selection (e.g., CCNE1-amplified) Dose_Response Dose-Response Assay (e.g., 6 days) Cell_Culture->Dose_Response Determine IC50 Mechanism_Study Mechanism of Action Study (e.g., 24h treatment) Dose_Response->Mechanism_Study Select optimal dose Animal_Model Xenograft Model Establishment Dose_Response->Animal_Model Inform in vivo starting dose Treatment_Phase This compound Treatment (e.g., 42-56 days) Animal_Model->Treatment_Phase Data_Collection Tumor Measurement & Pharmacodynamics Treatment_Phase->Data_Collection

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

References

Control experiments for INX-315 studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using INX-315, a selective PI3K inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the reduced activation of downstream signaling proteins, including Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway.

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the PTEN tumor suppressor are generally most sensitive to this compound. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Below are typical IC50 values for commonly used cell lines.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type PIK3CA Status PTEN Status IC50 (nM)
MCF-7 Breast Cancer E545K (Activating) Wild-Type 50
T-47D Breast Cancer H1047R (Activating) Wild-Type 75
A549 Lung Cancer Wild-Type Wild-Type 1500
PC-3 Prostate Cancer Wild-Type Null 120

| U87 MG | Glioblastoma | Wild-Type | Null | 150 |

Q3: What are the essential negative and positive controls for an this compound experiment?

A3: Proper controls are critical for interpreting your results.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is the most crucial control to ensure that the observed effects are not due to the solvent.

    • Untreated Control: Cells in media alone. This provides a baseline for cell health and growth.

  • Positive Controls:

    • Reference PI3K Inhibitor: Use a well-characterized PI3K inhibitor (e.g., Wortmannin or LY294002) to confirm that the observed phenotype is consistent with PI3K pathway inhibition.

    • Positive Control Cell Line: If available, use a cell line known to be highly sensitive to this compound (e.g., MCF-7) alongside your experimental cell line.

Troubleshooting Guides

Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.

Q: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows no significant difference between vehicle-treated and this compound-treated cells. What should I check?

A: This issue can arise from several factors. Follow this troubleshooting workflow:

G start No effect on cell viability observed check_drug 1. Confirm this compound Integrity & Concentration - Is the stock solution fresh? - Was the final concentration calculated correctly? start->check_drug check_cells 2. Verify Cell Line Sensitivity - Does the cell line have an active PI3K pathway? - Check literature for expected IC50. check_drug->check_cells Drug OK solution_drug Solution: Prepare fresh this compound stock and verify calculations. check_drug->solution_drug Issue Found check_assay 3. Assess Assay Conditions - Was the treatment duration sufficient (e.g., 48-72h)? - Is the cell seeding density optimal? check_cells->check_assay Cells OK solution_cells Solution: Use a sensitive cell line (e.g., PIK3CA-mutant) as a positive control. check_cells->solution_cells Issue Found check_pathway 4. Confirm Target Engagement - Perform Western blot for p-Akt. - Is p-Akt reduced after 1-2h treatment? check_assay->check_pathway Assay OK solution_assay Solution: Optimize treatment time and seeding density. check_assay->solution_assay Issue Found solution_pathway Solution: If p-Akt is not reduced, there may be a drug-resistance or cell-specific issue. check_pathway->solution_pathway Issue Found

Troubleshooting workflow for lack of this compound efficacy.

Problem 2: I am seeing conflicting results in my Western blot for pathway inhibition.

Q: I treated my cells with this compound, but the levels of phosphorylated Akt (p-Akt) are inconsistent. What could be the cause?

A: Inconsistent p-Akt levels are often related to the experimental timeline or technical variability.

Table 2: Troubleshooting Western Blot for p-Akt

Potential Cause Recommended Solution
Incorrect Time Point The inhibition of p-Akt is often rapid and can be transient. Harvest cell lysates at early time points (e.g., 1, 2, 4, and 8 hours) after this compound addition to identify the optimal window of inhibition.
Sub-optimal Lysis Buffer Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Without these, phosphatases can dephosphorylate p-Akt after cell lysis, masking the effect of this compound.
Low Basal p-Akt Levels If your cells are serum-starved, the basal level of PI3K pathway activity might be too low to detect a significant decrease. Ensure your cells are cultured in complete media with serum to maintain pathway activity before treatment.

| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies for total Akt and p-Akt (Ser473). Run a positive control lysate (e.g., from a cell line with high basal p-Akt) to confirm antibody performance. |

Experimental Protocols & Diagrams

Protocol 1: Western Blot for p-Akt Inhibition

This protocol verifies that this compound is engaging its target and inhibiting the PI3K pathway.

  • Cell Seeding: Plate 1.5 x 10^6 cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P INX315 This compound INX315->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Mechanism of this compound action on the PI3K/Akt/mTOR pathway.
Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.

  • Treatment: Prepare a 2X serial dilution of this compound. Remove the old media and add 100 µL of media containing the desired final concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

G cluster_workflow General Experimental Workflow cluster_assays Assays seed 1. Seed Cells (96-well or 6-well plates) treat 2. Treat with this compound & Controls (Vehicle) seed->treat incubate 3. Incubate (Time course dependent on assay) treat->incubate viability Cell Viability (e.g., MTT, 72h) incubate->viability western Western Blot (e.g., p-Akt, 2h) incubate->western analyze 4. Analyze Data (Calculate IC50, Quantify Bands) viability->analyze western->analyze

Standard workflow for testing this compound in vitro.

Validation & Comparative

INX-315: A Comparative Analysis of a Novel CDK2 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against other CDK2 inhibitors in various stages of preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers and has been implicated in resistance to CDK4/6 inhibitors.[1][2] This has spurred the development of selective CDK2 inhibitors as a promising therapeutic strategy. This compound is an orally active, selective CDK2 inhibitor that has demonstrated potent antitumor activity in preclinical models and is currently under clinical investigation.[3][4][5][6]

Comparative Preclinical Performance of CDK2 Inhibitors

The following tables summarize the biochemical and cellular potency of this compound in comparison to other notable CDK2 inhibitors.

Table 1: Biochemical IC50 Values of CDK Inhibitors
CompoundCDK2/Cyclin E (nM)CDK2/Cyclin A (nM)CDK1/Cyclin B (nM)CDK4/Cyclin D1 (nM)CDK6/Cyclin D3 (nM)CDK9/Cyclin T (nM)Reference(s)
This compound 0.6 2.4 30 133 338 73 [7]
PF-07104091 (Tegtociclib)------[8]
BLU-222------[9][10][11][12][13][14]
Dinaciclib (SCH 727965)1-3>60>604[2][15][16]
AZD543864516>450-20[17][18][19][20][21]
Milciclib (PHA-848125)36345398160--[22][23][24][25]
CYC065 (Fadraciclib)5----26[26][27][28][29][30]

Data for PF-07104091 and BLU-222 biochemical IC50s were not consistently available in the searched literature in a comparable format.

Table 2: Cellular Anti-proliferative Activity (IC50 in nM) of CDK2 Inhibitors in Cancer Cell Lines
CompoundCell Line (Cancer Type)CCNE1 StatusIC50 (nM)Reference(s)
This compound MKN1 (Gastric)AmplifiedPotent[1][7]
This compound Ovarian Cancer Cell LinesAmplifiedPotent[1][7]
DinaciclibVariousNot Specified3.4 - 11.2[15]
AZD5438MCF-7 (Breast)Not Specified170[17]
AZD5438ARH-77 (Leukemia)Not Specified1700[17]
MilciclibA2780 (Ovarian)Not Specified200[25]
CYC065 (Fadraciclib)Colo205 (Colon)Not Specified620[26]
BLU-222MCF7 Palbociclib-Resistant (Breast)Not Specified540[13]
BLU-222T47D Palbociclib-Resistant (Breast)Not Specified1600[13]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication INX_315 This compound INX_315->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability_Assay Western_Blot Western Blot (Target Engagement, e.g., pRb) Cell_Viability_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (Efficacy Assessment) Western_Blot->Xenograft_Model PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis

Caption: General experimental workflow for preclinical evaluation of CDK2 inhibitors.

Inhibitor_Classification CDK2_Inhibitors CDK2 Inhibitors Selective Selective CDK2 CDK2_Inhibitors->Selective Pan_CDK Pan-CDK CDK2_Inhibitors->Pan_CDK INX_315 This compound Selective->INX_315 PF_07104091 PF-07104091 Selective->PF_07104091 BLU_222 BLU-222 Selective->BLU_222 Dinaciclib Dinaciclib Pan_CDK->Dinaciclib AZD5438 AZD5438 Pan_CDK->AZD5438 Milciclib Milciclib Pan_CDK->Milciclib CYC065 CYC065 Pan_CDK->CYC065

Caption: Classification of CDK2 inhibitors based on selectivity.

Clinical Development Overview

This compound is currently in a Phase 1/2 clinical trial (NCT05735080) for patients with recurrent advanced/metastatic cancer, including those with CCNE1-amplified solid tumors and hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on CDK4/6 inhibitors.[22][31] Interim data from the dose-escalation portion of the trial have shown that this compound monotherapy is safe and well-tolerated, with encouraging antitumor activity in heavily pretreated patients.[4]

Other CDK2 inhibitors have also entered clinical trials. Dinaciclib, a pan-CDK inhibitor, has been evaluated in various advanced malignancies.[2][16] AZD5438, another multi-CDK inhibitor, underwent Phase I/II studies but its development was discontinued.[17][20] Milciclib and CYC065 (Fadraciclib) are also in clinical development for various cancers.[22][26] More recently, selective CDK2 inhibitors like PF-07104091 and BLU-222 are being investigated in early-phase trials, with a focus on tumors with CCNE1 amplification or resistance to CDK4/6 inhibitors.[9]

Table 3: Overview of Clinical Trials for Selected CDK2 Inhibitors
CompoundPhaseTarget PopulationKey Findings/StatusReference(s)
This compound Phase 1/2CCNE1-amplified solid tumors, HR+/HER2- breast cancer post-CDK4/6iSafe, well-tolerated, preliminary anti-tumor activity[22]
DinaciclibPhase 1/2Advanced malignanciesInvestigated in various settings[2][16]
AZD5438Phase 1/2Advanced solid tumorsDevelopment discontinued[17][20]
MilciclibPhase 2Thymic carcinoma, Hepatocellular carcinomaInvestigated in specific cancer types[22][23][32]
CYC065 (Fadraciclib)Phase 1Advanced solid tumors, LeukemiaOngoing[26][29]
PF-07104091 (Tegtociclib)Phase 1/2Advanced solid tumors, HR+/HER2- breast cancer post-CDK4/6iWell-tolerated, reduced tumor volume[8]
BLU-222Phase 1/2Advanced solid tumorsWell-tolerated as monotherapy and in combination[9][11]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of CDK2 inhibitors.

  • Reagents and Materials: Recombinant human CDK2/Cyclin E or A enzyme, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), ATP, and a suitable substrate (e.g., a biotinylated peptide derived from Rb protein).[3][33]

  • Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. b. In a microplate, add the CDK2 enzyme, the substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Detect the phosphorylated substrate using an appropriate method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay like Kinase-Glo®.[3][34]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a common method to assess the anti-proliferative effect of CDK2 inhibitors on cancer cells.[35][36][37]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the CDK2 inhibitor for a specified duration (e.g., 72-96 hours).

  • MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo® Assay: a. Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. b. The amount of ATP released from viable cells is proportional to the luminescent signal generated by the luciferase reaction. c. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, from the dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a CDK2 inhibitor.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a CCNE1-amplified cell line) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CDK2 inhibitor (e.g., this compound) to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Pharmacodynamic markers, such as the phosphorylation of Rb in tumor tissue, can also be assessed.

Conclusion

This compound has emerged as a potent and selective CDK2 inhibitor with a promising preclinical profile, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Its high selectivity for CDK2 over other CDKs may translate to a favorable therapeutic window. While direct comparative data from head-to-head clinical trials are not yet available, the preclinical data suggest that this compound is a highly competitive molecule in the landscape of CDK2 inhibitors. The ongoing clinical trials for this compound and other selective CDK2 inhibitors will be crucial in defining their ultimate role in cancer therapy. This guide provides a foundational comparison to aid researchers in their evaluation of this important class of targeted agents.

References

A Head-to-Head Comparison of INX-315 and Palbociclib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and palbociclib, focusing on their performance in preclinical breast cancer models. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for researchers in oncology and drug development.

Introduction

The dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets. Palbociclib, a first-in-class CDK4/6 inhibitor, has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, acquired resistance to CDK4/6 inhibitors presents a significant clinical challenge. This compound, a novel and potent selective CDK2 inhibitor, is emerging as a promising therapeutic strategy, particularly in the context of CDK4/6 inhibitor resistance and in cancers characterized by CCNE1 amplification.[1][2][3] This guide will delve into the mechanisms of action, comparative efficacy in various breast cancer models, and the detailed experimental protocols that underpin these findings.

Mechanism of Action: Targeting Different Arms of the Cell Cycle

Palbociclib and this compound both induce cell cycle arrest but through the inhibition of different CDK complexes that govern the G1 to S phase transition.

Palbociclib is a selective inhibitor of CDK4 and CDK6.[4][5][6][7][8] In HR+ breast cancer, the estrogen receptor (ER) pathway drives the expression of Cyclin D, which complexes with CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, thereby arresting the cell cycle in the G1 phase.[4][6][7][8]

This compound is a potent and selective inhibitor of CDK2.[1][2][9] Aberrant CDK2 activity, often driven by the overexpression of its binding partner Cyclin E1 (encoded by CCNE1), is a known mechanism of resistance to CDK4/6 inhibitors.[9] In cells that have become resistant to CDK4/6 inhibition, the cell cycle machinery can become rewired, creating a dependency on the CDK2/Cyclin E complex to drive the G1/S transition. This compound directly targets this vulnerability, leading to cell cycle arrest and senescence in these resistant tumors.[1][2]

Signaling_Pathways cluster_0 Palbociclib (CDK4/6 Inhibition) cluster_1 This compound (CDK2 Inhibition) Estrogen Estrogen ER ER Estrogen->ER Cyclin D Cyclin D ER->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation E2F E2F pRb->E2F Release S-Phase Entry S-Phase Entry E2F->S-Phase Entry Palbociclib Palbociclib Palbociclib->CDK4/6 CCNE1 Amplification CCNE1 Amplification Cyclin E Cyclin E CCNE1 Amplification->Cyclin E CDK4/6i Resistance CDK4/6i Resistance CDK4/6i Resistance->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Phosphorylation This compound This compound This compound->CDK2 Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MCF7, OVCAR-3) Treatment Treat with this compound or Palbociclib Cell_Culture->Treatment Viability_Assay CellTiter-Glo (IC50 Determination) Treatment->Viability_Assay Cell_Cycle_Analysis Flow Cytometry (EdU/PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (pRb, Cyclin A2) Treatment->Western_Blot PDX_Models Patient-Derived Xenograft Models Drug_Administration Oral Gavage of This compound or Palbociclib PDX_Models->Drug_Administration Tumor_Measurement Measure Tumor Volume Drug_Administration->Tumor_Measurement Endpoint_Analysis Immunohistochemistry and RNA-Sequencing Tumor_Measurement->Endpoint_Analysis

References

INX-315: A Potent Modulator of E2F Target Genes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Selective CDK2 Inhibitor INX-315 in Regulating the E2F Signaling Pathway, a Cornerstone of Cell Cycle Progression and a Key Target in Oncology Drug Development.

For researchers and drug development professionals investigating novel cancer therapeutics, understanding the precise mechanism of action of targeted agents is paramount. This compound, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a promising clinical candidate, particularly in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3] A critical aspect of its anti-tumor activity lies in its ability to modulate the E2F transcription factor family, key regulators of cell cycle progression. This guide provides a comparative analysis of this compound's effect on E2F target genes, supported by experimental data and detailed methodologies.

Introduction to this compound and the CDK2-E2F Axis

This compound is an orally active and selective inhibitor of CDK2, a key kinase that, in complex with cyclin E, drives the transition from the G1 to the S phase of the cell cycle.[1][4] One of the primary downstream effects of CDK2 activation is the hyperphosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event leads to the dissociation of Rb from the E2F transcription factors, allowing E2F to activate the transcription of genes essential for DNA replication and cell cycle progression.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK2, this compound prevents Rb hyperphosphorylation, thereby maintaining Rb-mediated repression of E2F and suppressing the expression of its target genes.[2][7][8]

Comparative Analysis of E2F Target Gene Suppression

Preclinical studies have consistently demonstrated the robust ability of this compound to suppress the expression of E2F target genes in various cancer models. RNA-sequencing analyses of cancer cell lines and patient-derived xenografts (PDXs) treated with this compound reveal a marked downregulation of the E2F transcriptional program.[2]

E2F Target GeneThis compound EffectBLU-222 EffectPF-07104091 Effect
Cell Cycle
CCNE1↓↓↓↓↓↓↓
CCNA2↓↓↓↓↓↓↓
CDK1↓↓↓↓↓↓↓
CDC25A↓↓↓↓↓↓↓
DNA Replication
MCM2↓↓↓↓↓↓↓
MCM4↓↓↓↓↓↓↓
PCNA↓↓↓↓↓↓↓
RRM2↓↓↓↓↓↓↓
Apoptosis
E2F1↓↓
TP73↓↓

Key: ↓↓↓ (Strong Suppression), ↓↓ (Moderate Suppression), ↓ (Suppression). Data for this compound is inferred from published heatmaps.[2] Data for BLU-222 and PF-07104091 is based on qualitative descriptions of E2F pathway suppression in preclinical studies.[5][9][10]

Experimental Protocols

To validate the effect of a CDK2 inhibitor on E2F target gene expression, a robust experimental workflow is essential. The following provides a detailed methodology for a typical experiment involving cell culture, treatment, RNA extraction, and bioinformatic analysis.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines. For this compound, CCNE1-amplified cell lines (e.g., OVCAR3, MKN1) or CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., palbociclib-resistant MCF7) are suitable models.[4]

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Inhibitor Treatment: The following day, treat the cells with the desired concentration of this compound or another CDK2 inhibitor. A dose-response experiment is recommended to determine the optimal concentration. A vehicle control (e.g., DMSO) must be included.[1]

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Extraction and Sequencing
  • RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.

  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-Sequencing Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Utilize the DESeq2 package in R to identify genes that are differentially expressed between the inhibitor-treated and vehicle-treated groups.[1][7][11][12][13] This involves normalization of the count data, estimation of dispersion, and fitting a negative binomial generalized linear model.

  • Gene Set Enrichment Analysis (GSEA): Perform GSEA to determine if a priori defined sets of genes, such as the Hallmark E2F target gene set from the Molecular Signatures Database (MSigDB), are statistically significantly enriched in the differentially expressed gene list.[14]

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Rb-E2F Pathway cluster_2 This compound Intervention Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Cyclin E-CDK2 Cyclin E-CDK2 Cyclin D-CDK4/6->Cyclin E-CDK2 Rb Rb Cyclin E-CDK2->Rb Phosphorylation (pRb) Rb-E2F Complex Rb E2F Rb->Rb-E2F Complex E2F E2F E2F Target Genes E2F Target Genes E2F->E2F Target Genes Activation Rb-E2F Complex->E2F Dissociation This compound This compound This compound->Cyclin E-CDK2 Inhibition

Caption: The CDK2-E2F signaling pathway and the mechanism of this compound action.

G Cell Culture & Treatment Cell Culture & Treatment RNA Extraction RNA Extraction Cell Culture & Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis

Caption: A streamlined workflow for validating the effect of this compound on E2F target genes.

Conclusion

The selective CDK2 inhibitor this compound demonstrates a clear and potent effect on the E2F signaling pathway, a critical driver of cell proliferation in many cancers. By preventing the phosphorylation of Rb, this compound effectively suppresses the expression of a wide array of E2F target genes involved in cell cycle progression and DNA synthesis. This mechanism of action underscores its therapeutic potential, particularly in tumors with a dependency on the CDK2-E2F axis. The provided experimental framework offers a robust approach for researchers to further validate and explore the impact of this compound and other CDK2 inhibitors on this crucial oncogenic pathway.

References

INX-315: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor developed by Incyclix Bio.[1]

This compound is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes available experimental data on the selectivity of this compound against other kinases, compares it to another CDK2 inhibitor, and provides details on the experimental protocols used for these assessments.

Kinase Selectivity Profile of this compound

This compound has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases and the broader human kinome. The data demonstrates high selectivity for CDK2.

Cyclin-Dependent Kinase (CDK) Panel

Biochemical and intracellular assays show that this compound is a potent inhibitor of CDK2/cyclin E1 and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4, CDK6, and CDK9, is significantly lower, indicating a high degree of selectivity.[4][6]

Target KinaseBiochemical IC50 (nM) [a]Fold Selectivity vs. CDK2/EIntracellular NanoBRET IC50 (nM) [b]Fold Selectivity vs. CDK2/E
CDK2/cyclin E1 0.6 1 2.3 1
CDK2/cyclin A22.5471.331
CDK1/cyclin B13055374163
CDK4/cyclin D1133241Not DeterminedNot Determined
CDK6/cyclin D3338615Not DeterminedNot Determined
CDK9/cyclin T17313229501283
Source: Data compiled from multiple sources.[4][5][6]
[a] Biochemical IC50 values were determined by Nanosyn, Inc.[4][6]
[b] Intracellular IC50 values were determined using the NanoBRET target engagement assay.[4][6]
Broader Kinome Screen

A broader kinome screen was performed to assess the selectivity of this compound against the wider kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are unlikely.[6]

Comparison with an Alternative CDK2 Inhibitor

The selectivity profile of this compound has been compared to PF-07104091, another CDK2 inhibitor. While PF-07104091 shows greater selectivity over CDK4 and CDK6, this compound is more potent and demonstrates greater selectivity over the anti-target CDK1.[5]

Experimental Protocols

The following methodologies were used to generate the kinase selectivity data for this compound.

Nanosyn CDK Biochemical In Vitro Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme in vitro.

  • Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase detection technology (Caliper Assay Platform). Compounds were tested in a 12-point dose-response format. The concentration of the phosphoacceptor substrate peptide used was 1 µmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a reference compound.[4]

Intracellular NanoBRET™ Target Engagement Assay
  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells. It provides a quantitative measure of target engagement under physiological conditions.

  • Methodology: Live cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound, like this compound, that also binds to the ATP pocket will compete with and displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is proportional to the target engagement by the test compound, from which an intracellular IC50 value can be determined.[4][6]

Visualizing the Research Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_biochemical Biochemical Selectivity Profiling cluster_intracellular Intracellular Target Engagement cluster_kinome Broad Kinome Screening cluster_analysis Data Integration & Comparison b_start Source Purified Kinases (e.g., CDK1, CDK2, CDK9) b_assay Microfluidic Kinase Assay (12-point dose response of this compound) b_start->b_assay b_detect Measure Substrate Phosphorylation b_assay->b_detect b_calc Calculate Biochemical IC50 b_detect->b_calc analysis Compare IC50s across CDKs & against other inhibitors b_calc->analysis c_start Transfect Live Cells with Kinase-NanoLuc® Fusion Vector c_assay Add Fluorescent Tracer & This compound (Dose Response) c_start->c_assay c_detect Measure BRET Signal c_assay->c_detect c_calc Calculate Intracellular IC50 c_detect->c_calc c_calc->analysis k_start Panel of >400 Purified Human Kinases k_assay Incubate with Fixed Conc. of this compound (e.g., 100 nM) k_start->k_assay k_detect Measure % Inhibition k_assay->k_detect k_analyze Identify Off-Target Hits (>90% Inhibition) k_detect->k_analyze k_analyze->analysis conclusion Determine Selectivity Profile & Potential for Off-Target Effects analysis->conclusion

References

INX-315 vs. Dinaciclib: A Comparative Analysis of Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of highly selective kinase inhibitors to maximize efficacy while minimizing off-target effects. Cyclin-dependent kinases (CDKs), central regulators of the cell cycle, have emerged as critical targets. This guide provides a detailed comparison of two CDK inhibitors, INX-315 and dinaciclib, focusing on their selectivity and potency, supported by experimental data and methodologies.

Executive Summary

This compound is a next-generation, potent, and highly selective inhibitor of CDK2.[1][2][3][4][5] Its targeted action makes it a promising candidate for treating cancers characterized by aberrant CDK2 activity, such as those with Cyclin E1 (CCNE1) amplification and those that have developed resistance to CDK4/6 inhibitors.[1][4][6] In contrast, dinaciclib is a broader-spectrum CDK inhibitor, demonstrating potent activity against CDK1, CDK2, CDK5, and CDK9.[7][8][9][10][11][12] This multi-targeted approach can lead to both cell cycle arrest and transcriptional suppression but may also be associated with a different safety profile. This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: Potency and Selectivity

The following tables summarize the inhibitory activity of this compound and dinaciclib against various cyclin-dependent kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.

Table 1: Inhibitory Activity (IC50, nM) of this compound and Dinaciclib Against Key CDKs

TargetThis compound (Biochemical IC50, nM)This compound (Intracellular NanoBRET IC50, nM)Dinaciclib (Biochemical IC50, nM)
CDK2/cyclin E1 0.6[1][5][6]2.3[2][6]1[8][11][12][13]
CDK1/cyclin B 30[6]374[6]3[8][11][12][13]
CDK5/p25 --1[8][11][12][13]
CDK9/cyclin T1 73[6]2950[6]4[8][11][12][13]
CDK4/cyclin D1 133[6]--
CDK6/cyclin D3 338[6]--

Data compiled from multiple sources. Specific assay conditions may vary.

Table 2: Proliferative IC50 (nM) in a Normal Human Fibroblast Cell Line (Hs68)

CompoundProliferative IC50 (nM)
This compound 1430[1][6]
Dinaciclib 7[1][6]

This data highlights the high selectivity of this compound for cancer cells over normal cells, a desirable characteristic for minimizing toxicity.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, the primary target of this compound. Dinaciclib's broader targets are also indicated.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->pRb P INX315 This compound INX315->CDK2 Dinaciclib Dinaciclib Dinaciclib->CDK2 CDK1 CDK1 Dinaciclib->CDK1 also targets CDK1, CDK5, CDK9

Caption: Simplified cell cycle pathway showing inhibition points of this compound and dinaciclib.

Experimental Workflow

The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor using a biochemical assay.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Plate serial dilutions of inhibitor (e.g., this compound) Start->Plate_Setup Add_Kinase Add CDK2/Cyclin E1 enzyme to each well Plate_Setup->Add_Kinase Initiate_Reaction Add substrate and ATP (often radiolabeled or coupled to a detection system) Add_Kinase->Initiate_Reaction Incubate Incubate at a controlled temperature for a set time Initiate_Reaction->Incubate Stop_Reaction Stop the kinase reaction Incubate->Stop_Reaction Detect_Signal Measure signal (e.g., radioactivity, luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Plot signal vs. inhibitor concentration and calculate IC50 Detect_Signal->Analyze_Data End End: Potency Determined Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Accurate comparison of inhibitor potency requires standardized experimental conditions. Below are detailed methodologies for key assays used to characterize this compound and dinaciclib.

Biochemical Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase in a cell-free system.

  • Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials:

    • Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin E1).

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate).[8]

    • Substrate (e.g., a biotinylated peptide derived from Histone H1).

    • ATP (often [γ-³³P]ATP for radiometric detection or used in conjunction with ADP-Glo™ for luminescent detection).

    • Test inhibitors (this compound, dinaciclib) serially diluted in DMSO.

    • 96- or 384-well assay plates.

    • Scintillation counter or luminometer.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Add the diluted inhibitors to the assay plate.

    • Add the kinase/cyclin complex and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the signal. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescent assays like ADP-Glo™, a reagent is added to convert the ADP generated into a light signal.[3]

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Target Engagement (NanoBRET™ Assay)

This cell-based assay measures the ability of a compound to bind to its target kinase within living cells.

  • Objective: To determine the apparent cellular affinity (IC50) of an inhibitor for its target kinase in a physiological context.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the energy acceptor). An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[5][14]

  • Procedure:

    • Transfect HEK293 cells with vectors expressing the NanoLuc®-CDK2 fusion protein and its partner, Cyclin E1.[5][7]

    • Seed the transfected cells into 384-well plates.

    • Pre-treat the cells with the NanoBRET™ Tracer K-10.[7]

    • Add serial dilutions of the test inhibitor (e.g., this compound) to the wells and incubate for a set period (e.g., 1 hour).

    • Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture and is used to determine the anti-proliferative effect of a compound.

  • Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% over a defined period.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[15][16]

  • Procedure:

    • Seed cancer cell lines (e.g., OVCAR3, MKN1) or normal cell lines (e.g., Hs68) into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell doublings.[17]

    • Add the CellTiter-Glo® reagent directly to the wells. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

    • Measure the luminescent signal using a plate reader.

    • Normalize the data to untreated control wells and plot cell viability against inhibitor concentration to calculate the IC50.

Conclusion

The data presented clearly delineates the distinct profiles of this compound and dinaciclib. This compound is a highly potent and selective CDK2 inhibitor, with significantly less activity against other CDKs and a wider therapeutic window between cancer and normal cells.[1][4][6] This specificity suggests its potential for a more targeted therapeutic effect in cancers driven by CDK2 dysregulation. Dinaciclib, while also a potent inhibitor of CDK2, exhibits broad activity against other key CDKs involved in both cell cycle progression and transcription.[7][8][10] This multi-targeting may offer a different spectrum of anti-cancer activity but also necessitates careful consideration of its broader cellular effects. The choice between a highly selective inhibitor like this compound and a multi-targeted agent like dinaciclib will ultimately depend on the specific cancer biology and the desired therapeutic strategy.

References

Comparative analysis of INX-315 in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), across different cancer types. It is intended to offer an objective overview of its performance, supported by available preclinical and clinical data, to aid in research and development efforts.

Abstract

This compound is an orally bioavailable small molecule inhibitor of CDK2, a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver of tumorigenesis and resistance to therapies such as CDK4/6 inhibitors.[2][3] this compound is being developed to address this vulnerability in various solid tumors, particularly in CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified cancers, including ovarian, gastric, and uterine cancers.[2][3][4] Preclinical and early clinical data suggest that this compound can induce cell cycle arrest and demonstrates anti-tumor activity in these settings.[4][5][6]

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of CDK2.[1] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA replication. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[7][8][9]

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_CDK2_Activation CDK2 Activation cluster_INX315_Action This compound Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F pRb->E2F Releases G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE Cyclin E (from CCNE1) CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Phosphorylates INX315 This compound INX315->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the mechanism of action of this compound.

Preclinical Performance of this compound

In Vitro Potency and Selectivity

This compound has demonstrated high potency and selectivity for CDK2 in biochemical and cellular assays.

Target Enzyme/Cell LineAssay TypeIC50 (nM)Reference
CDK2/cyclin E1Biochemical0.6[10]
CDK2/cyclin A2Biochemical2.5[7]
CDK2/cyclin E1NanoBRET (intracellular)2.3[7][8]
Ovarian Cancer Cell Lines (mean)Cellular Proliferation26[7]
MKN1 (Gastric Cancer, CCNE1-amplified)Cellular Proliferation44[11]
MCF-7 (Breast Cancer, Palbociclib-resistant)Cellular Proliferation113 (re-sensitizes to palbociclib)[9]
Hs68 (Normal Fibroblasts)Cellular Proliferation1430[10]
In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Cancer TypeModelTreatmentOutcomeReference
Ovarian CancerOVCAR3 CDX100 mg/kg BID or 200 mg/kg QDTumor Stasis or 89% Tumor Growth Inhibition (TGI)[9]
Ovarian CancerOV5398 PDXNot specifiedTumor Regression[9]
Gastric CancerGA0103 PDX100 mg/kg BIDTumor Stasis[9]
Gastric CancerGA0114 PDX100 mg/kg BID95% TGI[9]

Clinical Evaluation of this compound: The this compound-01 Study

This compound is currently being evaluated in a Phase 1/2, open-label clinical trial (NCT05735080), designated this compound-01.[2][4][12] This study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other agents in patients with advanced or metastatic cancers.[12]

Study Design

INX315_01_Trial_Workflow cluster_Patients Patient Population cluster_Trial_Parts Trial Structure (this compound-01) cluster_Endpoints Primary and Secondary Endpoints Patients Advanced/Metastatic Solid Tumors - ER+/HER2- Breast Cancer (CDK4/6i resistant) - CCNE1-amplified Tumors (e.g., Ovarian) PartA Part A: Dose Escalation (this compound Monotherapy) Patients->PartA PartB Part B: Dose Expansion (this compound Monotherapy in Ovarian Cancer) PartA->PartB PartC Part C: Combination Therapy (this compound + Fulvestrant +/- Abemaciclib in Breast Cancer) PartA->PartC Endpoints - Safety & Tolerability - Pharmacokinetics - Objective Response Rate (ORR) - Duration of Response (DOR) - Progression-Free Survival (PFS) PartB->Endpoints PartC->Endpoints

Caption: High-level overview of the this compound-01 clinical trial design.
Interim Clinical Data (as of December 2024)

Interim results from the dose-escalation portion (Part A) of the this compound-01 study have been reported.[4]

Patient Demographics and Tumor Types:

CharacteristicValue
Number of Patients (Safety)31
Number of Patients (Efficacy)30
Median Age (years)60 (range: 29-78)
Female74%
Tumor Types
ER+/HER2- Breast Cancer10
High-Grade Serous Ovarian Cancer (HGSOC)10
Other Solid Tumors11
Median Prior Lines of Therapy4 (range: 1-9)

Preliminary Efficacy:

Cancer TypeObjective Response Rate (ORR)Stable Disease (SD)
All Evaluable Patients10% (3 patients with Partial Response)63% (19 patients)
ER+/HER2- Breast Cancer10% (1 patient with Partial Response)50% (5 patients)
CCNE1-amplified HGSOC20% (2 patients with Partial Response)80% (8 patients)

Safety and Tolerability:

This compound monotherapy was generally well-tolerated in heavily pretreated patients.[4] There was one reported dose-limiting toxicity and no treatment discontinuations due to adverse events.[4]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 6 days).

  • Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Rb Phosphorylation
  • Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Rb (e.g., at Ser807/811) and total Rb, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various doses and schedules (e.g., once or twice daily). The vehicle is administered to the control group.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

Conclusion

This compound is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical activity in cancer models characterized by CDK2 dependency, such as CCNE1 amplification and resistance to CDK4/6 inhibitors. Early clinical data from the this compound-01 trial are encouraging, showing anti-tumor activity and a manageable safety profile in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. The ongoing dose expansion and combination therapy cohorts of the this compound-01 study will provide more definitive data on its efficacy and role in the treatment of advanced cancers.

References

INX-315 Preclinical Findings: A Comparative Analysis of a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of INX-315, a novel and selective cyclin-dependent kinase 2 (CDK2) inhibitor, with alternative therapeutic strategies. The information is supported by experimental data from published preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.

Executive Summary

This compound is an orally active, potent, and selective inhibitor of CDK2 with significant preclinical activity in cancer models characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3][4] Preclinical data demonstrate that this compound induces cell cycle arrest, cellular senescence, and tumor growth inhibition in these settings.[1][2][3][4] This guide will delve into the quantitative data from these studies, compare this compound to other relevant CDK inhibitors, and provide detailed experimental methodologies.

Data Presentation

Table 1: In Vitro Kinase Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases, highlighting its high selectivity for CDK2.

Kinase TargetBiochemical IC50 (nM)NanoBRET Target Engagement IC50 (nM)Fold Selectivity vs. CDK2/Cyclin E1 (Biochemical)Fold Selectivity vs. CDK2/Cyclin E1 (NanoBRET)
CDK2/Cyclin E1 0.6 2.3 1 1
CDK2/Cyclin A2.471.3431
CDK1/Cyclin B3037450163
CDK4/Cyclin D1133ND222ND
CDK6/Cyclin D3338ND563ND
CDK9/Cyclin T17329501221283

ND: Not Determined. Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and an Incyclix Bio presentation.[5]

Table 2: Comparative In Vitro Efficacy of this compound and Palbociclib in Cancer Cell Lines

This table compares the anti-proliferative activity (IC50) of this compound and the CDK4/6 inhibitor palbociclib in various cancer cell lines, including those with and without CCNE1 amplification.

Cell LineCancer TypeCCNE1 StatusThis compound IC50 (nM)Palbociclib IC50 (nM)
OVCAR3OvarianAmplified18>10,000
OVCAR4OvarianAmplified35>10,000
OVCAR8OvarianNot Amplified1,200>10,000
MKN1GastricAmplified25>10,000
Hs68Normal FibroblastNot Applicable1,43026

Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and a presentation by Incyclix Bio LLC.[5][6]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

This table summarizes the in vivo efficacy of this compound as a single agent in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of cancer with CCNE1 amplification.

Xenograft ModelCancer TypeTreatmentDuration (days)Outcome
OVCAR3 (CDX)Ovarian200 mg/kg QD4289% Tumor Growth Inhibition (TGI)
OV5398 (PDX)Ovarian100 mg/kg BID56Tumor Regression
GA0103 (PDX)Gastric100 mg/kg BID56Tumor Stasis
GA0114 (PDX)Gastric100 mg/kg BID3595% Tumor Growth Inhibition (TGI)

QD: once daily; BID: twice daily. Data sourced from an Incyclix Bio presentation.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.

In Vitro Kinase Assays: The potency and selectivity of this compound were determined using biochemical kinase assays (Nanosyn) and live-cell target engagement assays (NanoBRET).[5][7] For biochemical assays, the ability of this compound to inhibit the phosphorylation of a substrate by a panel of purified CDK/cyclin complexes was measured. NanoBRET assays were used to quantify the interaction of this compound with its target kinases in living cells.

Cell Proliferation Assays: The anti-proliferative effects of this compound were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6] Cancer cell lines were treated with a dose range of this compound or a comparator drug (e.g., palbociclib) for 6 days, after which cell viability was measured to determine the IC50 values.[6]

Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, cancer cells were treated with the compound for 24 hours.[5][6] The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry after staining with a DNA-intercalating dye.[5]

Western Blotting: The impact of this compound on downstream signaling pathways was evaluated by Western blotting.[6] Protein lysates from treated cells or tumor tissues were probed with antibodies against total and phosphorylated forms of key proteins, such as the Retinoblastoma protein (Rb), to assess the inhibition of CDK2 activity.[6]

Xenograft Models: The in vivo antitumor activity of this compound was evaluated in immunodeficient mice bearing either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1][2] Tumor-bearing mice were treated orally with this compound or a vehicle control, and tumor growth was monitored over time.[5] Efficacy was determined by measuring tumor growth inhibition or regression.[5]

Mandatory Visualizations

Signaling Pathway Diagram

CDK2_Pathway CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2 CDK2- Cyclin E E2F->CDK2 activates transcription CDK2->Rb hyper- phosphorylates DNA_rep DNA Replication CDK2->DNA_rep G1_arrest G1 Cell Cycle Arrest INX315 This compound INX315->CDK2 inhibits

Caption: The G1-S cell cycle transition pathway and the inhibitory action of this compound on CDK2.

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical & NanoBRET Kinase Assays cell_prolif Cell Proliferation Assays (IC50 Determination) kinase_assay->cell_prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle western_blot Western Blotting (Target Modulation) cell_cycle->western_blot xenograft Xenograft Model Implantation (CDX & PDX) western_blot->xenograft Lead Candidate Selection treatment Oral Administration of this compound xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy_analysis Efficacy Analysis (TGI, Regression) tumor_measurement->efficacy_analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

INX-315: A new frontier in overcoming resistance in cancer therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synergistic potential of the selective CDK2 inhibitor, INX-315, in combination with other anti-cancer agents. This document provides an objective comparison of this compound's performance, both as a monotherapy and in combination, supported by preclinical experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cell cycle inhibitors in oncology.

Introduction

This compound is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin E-CDK2 axis has been identified as a critical driver of proliferation in various tumor types. Notably, aberrant CDK2 activity is a known mechanism of resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer.[3] this compound is being developed by Incyclix Bio and is currently under investigation in a Phase 1/2 clinical trial (this compound-01; NCT05735080) for the treatment of advanced cancers, including those resistant to CDK4/6 inhibitors and tumors with CCNE1 amplification.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of patients with CCNE1-amplified, platinum-resistant/refractory ovarian cancer.[6][7]

This guide focuses on the preclinical evidence demonstrating the synergistic effects of this compound with other anti-cancer agents, particularly CDK4/6 inhibitors and the selective estrogen receptor degrader (SERD) fulvestrant.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits CDK2, leading to the induction of G1 phase cell cycle arrest and senescence in cancer cells.[1][2][8] By blocking the activity of the Cyclin E/CDK2 complex, this compound prevents the phosphorylation of key substrates required for the G1 to S phase transition, including the retinoblastoma protein (Rb). This ultimately inhibits DNA replication and cell division. In the context of resistance to CDK4/6 inhibitors, where CDK2 activity is often upregulated, this compound can restore cell cycle control.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1 to S Phase Transition cluster_Inhibitors Therapeutic Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits E2F->Cyclin E activates S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates DNA Replication & Cell Division DNA Replication & Cell Division S-Phase Genes->DNA Replication & Cell Division CDK4/6_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib) CDK4/6_Inhibitors->CDK4/6 This compound This compound This compound->CDK2

Figure 1: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Preclinical Synergy of this compound with CDK4/6 Inhibitors

Preclinical studies have demonstrated that this compound acts synergistically with CDK4/6 inhibitors to overcome acquired resistance in breast cancer models.

In Vitro Studies

Restoration of Sensitivity to CDK4/6 Inhibition:

In breast cancer cell lines that have developed resistance to the CDK4/6 inhibitor palbociclib, the addition of this compound has been shown to re-sensitize the cells to treatment. A notable example is the MCF7 cell line, where resistance to palbociclib is characterized by a high IC50 value. The combination of this compound with palbociclib dramatically reduces the IC50 of palbociclib, indicating a potent synergistic interaction.[8]

Cell LineTreatmentIC50 (Palbociclib)
MCF7 (Palbociclib-Resistant)Palbociclib alone> 10 µM
MCF7 (Palbociclib-Resistant)Palbociclib + this compound113 nM
Table 1: this compound re-sensitizes palbociclib-resistant MCF7 cells to palbociclib, as indicated by the reduction in the half-maximal inhibitory concentration (IC50). Data sourced from Incyclix Bio preclinical poster.[8]

Enhanced Cell Cycle Arrest:

The combination of this compound and a CDK4/6 inhibitor leads to a more profound and sustained cell cycle arrest in the G1 phase compared to either agent alone. This is accompanied by a significant reduction in the phosphorylation of the retinoblastoma protein (pRb), a key substrate of both CDK4/6 and CDK2.[8]

Long-term Growth Inhibition:

Long-term colony formation assays in HR+ breast cancer cell lines have shown that while single-agent CDK4/6 inhibitors can slow cell growth, resistance eventually emerges. In contrast, the combination of a CDK4/6 inhibitor with this compound resulted in no observable cell growth after eight weeks of treatment, suggesting that the combination can prevent or significantly delay the development of resistance.[8]

In Vivo Studies

In xenograft models of CDK4/6 inhibitor-resistant breast cancer, the combination of this compound and a CDK4/6 inhibitor resulted in significantly greater tumor growth inhibition compared to either monotherapy.[9]

Animal ModelTreatmentTumor Growth Inhibition (TGI)
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumorsAbemaciclib aloneSlowed tumor growth
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumorsThis compound aloneSlowed tumor growth
Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumorsAbemaciclib + this compoundSignificant reduction in tumor growth
Table 2: In vivo efficacy of this compound in combination with abemaciclib in a CDK4/6 inhibitor-resistant breast cancer model.[9]

Clinical Development of this compound Combination Therapies

The promising preclinical data has led to the investigation of this compound in combination with other anti-cancer agents in the Phase 1/2 clinical trial, this compound-01.

Trial IdentifierPhaseCombination AgentsTarget Population
This compound-01 (NCT05735080)1/2FulvestrantHR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor
This compound-01 (NCT05735080)1/2Abemaciclib + FulvestrantHR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor
Table 3: Overview of the combination therapy arms in the this compound-01 clinical trial.[4][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Cell Culture & Treatment cluster_assays Analysis A Seed CDK4/6i-resistant breast cancer cells (e.g., MCF7, T47D) B Treat with this compound, CDK4/6 inhibitor, or combination for specified duration A->B C Cell Viability Assay (e.g., CellTiter-Glo) B->C D Western Blot (pRb, Total Rb, Cyclin A2) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Colony Formation Assay (Long-term growth) B->F

Figure 2: General workflow for in vitro synergy studies of this compound.

Cell Culture and Reagents:

CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7, T47D) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound, palbociclib, and abemaciclib were dissolved in DMSO to create stock solutions.

Cell Viability Assays:

Cells were seeded in 96-well plates and treated with a dose range of this compound, a CDK4/6 inhibitor, or the combination of both. Cell viability was assessed after a 6-day incubation period using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels. IC50 values were calculated from the dose-response curves.[8]

Western Blotting:

Cells were treated with the indicated compounds for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated Rb (pRb), total Rb, and Cyclin A2, followed by incubation with secondary antibodies. Protein bands were visualized using chemiluminescence.

Cell Cycle Analysis:

Cells were treated with the indicated compounds for 24 hours. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8]

Colony Formation Assay:

Cells were seeded at a low density in 6-well plates and treated with this compound, a CDK4/6 inhibitor, or the combination. The media and drugs were refreshed periodically. After several weeks, the cells were fixed and stained with crystal violet to visualize the colonies.

In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Tumor Model & Treatment cluster_analysis Analysis A Implant CDK4/6i-resistant breast cancer cells or PDX into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups: Vehicle, this compound, CDK4/6i, Combination B->C D Administer treatment orally for the specified duration C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, excise tumors for weighing and further analysis (e.g., Western Blot, IHC) E->F

Figure 3: General workflow for in vivo xenograft studies.

Animal Models:

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) were used for xenograft studies. CDK4/6 inhibitor-resistant breast cancer cells or patient-derived xenograft (PDX) models were implanted subcutaneously.[2][4]

Drug Administration and Monitoring:

Once tumors reached a predetermined size (e.g., 100-150 mm³), mice were randomized into treatment groups. This compound and the CDK4/6 inhibitors were administered orally according to the specified dosing schedule (e.g., once or twice daily). Tumor volume and mouse body weight were measured regularly throughout the study.[2][6]

Endpoint Analysis:

At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor tissue was also collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

The preclinical data strongly support the synergistic activity of this compound with CDK4/6 inhibitors in overcoming acquired resistance in breast cancer models. The combination of these agents leads to a more profound and durable anti-proliferative effect than either agent alone. These promising findings have provided a strong rationale for the ongoing clinical evaluation of this compound in combination with standard-of-care therapies for patients with advanced cancers. The results of the this compound-01 clinical trial are eagerly awaited to validate these preclinical findings in a clinical setting and potentially offer a new therapeutic option for patients with difficult-to-treat malignancies.

References

Head-to-Head Comparison: INX-315 vs. PF-07104091 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two leading selective CDK2 inhibitors in clinical development for oncology.

This guide provides a comprehensive, data-driven comparison of INX-315 and PF-07104091, two prominent selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of various cancers. Both molecules have shown promise in preclinical models, particularly in tumors with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their biochemical and cellular activities, selectivity profiles, and an overview of their ongoing clinical trials.

At a Glance: Key Quantitative Data

The following tables summarize the key preclinical data for this compound and PF-07104091, focusing on their potency and selectivity.

Table 1: Biochemical Potency against CDK2
Compound CDK2/cyclin E1 IC50 (nM)
This compound0.6[1]
PF-071040912.4[2]
Table 2: Intracellular Target Engagement (NanoBRET Assay)
Compound CDK2/cyclin E1 IC50 (nM)
This compound2.3[2]
PF-0710409132[2]

| Table 3: Selectivity Profile - Biochemical IC50 (nM) | | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | CDK1/cyclin B | CDK2/cyclin A | CDK4/cyclin D1 | CDK6/cyclin D3 | CDK9/cyclin T | | This compound | 30 | 2.4 | 133 | 338 | 73 | | PF-07104091 * | 110 | - | 238 | 465 | 117 |

Note: Data for PF-07104091 in Table 3 are presented as Ki (nM) values.

Mechanism of Action and Signaling Pathway

Both this compound and PF-07104091 are orally bioavailable small molecule inhibitors that target the ATP-binding site of CDK2.[2][3] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest and subsequent apoptosis in cancer cells that are dependent on CDK2 activity for proliferation.[2][4]

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibitors Inhibitor Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription Proliferation Proliferation E2F->Proliferation drives CDK2 CDK2 Cyclin E->CDK2 binds pRb p-Rb CDK2->pRb phosphorylates This compound This compound This compound->CDK2 PF-07104091 PF-07104091 PF-07104091->CDK2

Figure 1. Simplified CDK2 signaling pathway and points of inhibition.

Head-to-Head Comparison of Preclinical Data

A direct comparison published in Cancer Discovery reveals key differences in the potency and selectivity of this compound and PF-07104091.

Potency: In biochemical assays, this compound demonstrates a 4-fold greater potency against CDK2/cyclin E1 compared to PF-07104091, with IC50 values of 0.6 nM and 2.4 nM, respectively.[1][2] This difference is even more pronounced in a cellular context, as measured by the NanoBRET target engagement assay. In this assay, this compound had an intracellular IC50 of 2.3 nM, while PF-07104091 had an IC50 of 32 nM, indicating significantly more potent target engagement by this compound in live cells.[2]

Selectivity: While both compounds are selective for CDK2, their profiles against other CDKs differ. PF-07104091 exhibits greater selectivity over CDK4 and CDK6.[1] Conversely, this compound is more selective against CDK1, which is a critical anti-target due to the high homology between CDK1 and CDK2 and the potential for toxicity associated with CDK1 inhibition.[1][2]

Cellular Activity: Preclinical studies have demonstrated the anti-proliferative activity of this compound in a panel of cancer cell lines, particularly those with CCNE1 amplification. For instance, in CCNE1-amplified ovarian and gastric cancer cell lines, this compound induced a dose-dependent G1 cell cycle arrest and inhibited proliferation.[5] Furthermore, this compound has been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[6] While similar preclinical studies have been conducted for PF-07104091, a direct side-by-side comparison of cellular IC50 values in the same panel of cell lines is not yet publicly available.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound and PF-07104091. For specific experimental details, it is recommended to consult the supplementary materials of the cited publications.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Biochemical_Assay Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Kinase & Substrate Add Kinase & Substrate Prepare Assay Plate->Add Kinase & Substrate Add Inhibitor (this compound or PF-07104091) Add Inhibitor (this compound or PF-07104091) Add Kinase & Substrate->Add Inhibitor (this compound or PF-07104091) Initiate Reaction with ATP Initiate Reaction with ATP Add Inhibitor (this compound or PF-07104091)->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data (IC50) Analyze Data (IC50) Detect Signal->Analyze Data (IC50)

Figure 2. General workflow for a biochemical kinase assay.
  • Plate Preparation: Serial dilutions of the test compounds (this compound or PF-07104091) are prepared in a multi-well plate.

  • Reagent Addition: A reaction mixture containing the purified CDK2/cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and a buffer is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: After incubation, a detection reagent is added to measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.

NanoBRET_Assay Start Start Transfect Cells Transfect cells with NanoLuc-CDK2 fusion construct Start->Transfect Cells Plate Cells Plate Cells Transfect Cells->Plate Cells Add NanoBRET Tracer Add NanoBRET Tracer Plate Cells->Add NanoBRET Tracer Add Inhibitor (this compound or PF-07104091) Add Inhibitor (this compound or PF-07104091) Add NanoBRET Tracer->Add Inhibitor (this compound or PF-07104091) Incubate Incubate Add Inhibitor (this compound or PF-07104091)->Incubate Measure Luminescence & Fluorescence Measure Luminescence & Fluorescence Incubate->Measure Luminescence & Fluorescence Calculate BRET Ratio & IC50 Calculate BRET Ratio & IC50 Measure Luminescence & Fluorescence->Calculate BRET Ratio & IC50

Figure 3. General workflow for a NanoBRET™ target engagement assay.
  • Cell Engineering: Cells are engineered to express CDK2 as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: The engineered cells are plated in multi-well plates.

  • Reagent Addition: A cell-permeable fluorescent tracer that binds to the active site of CDK2 is added to the cells, followed by the addition of the test compound.

  • Incubation: The cells are incubated to allow the compound to enter the cells and compete with the tracer for binding to CDK2.

  • Signal Detection: The NanoBRET™ signal is measured on a plate reader capable of detecting both the NanoLuc® luminescence and the tracer fluorescence. Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged CDK2.

  • Data Analysis: The test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.

Clinical Development Overview

Both this compound and PF-07104091 are currently in Phase 1/2 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

This compound: The clinical trial for this compound is registered under NCT05735080.[7] This is a first-in-human, open-label, dose-escalation and expansion study. The trial is enrolling patients with recurrent advanced or metastatic cancers, including hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on a CDK4/6 inhibitor, and CCNE1-amplified solid tumors.[8][9][10] The study is evaluating this compound as a monotherapy and in combination with other agents.[7]

PF-07104091 (Tegtociclib): The clinical trial for PF-07104091 is registered under NCT04553133.[11] This is a Phase 1/2a, open-label, dose-escalation and expansion study in patients with advanced or metastatic solid tumors, including small cell lung cancer, breast cancer, and ovarian cancer.[12] The trial is assessing PF-07104091 as a single agent and in combination with therapies such as palbociclib and fulvestrant.[11] Preliminary results from the monotherapy dose-escalation part of the study in heavily pretreated HR+/HER2- metastatic breast cancer patients showed that the treatment was generally well-tolerated and demonstrated antitumor activity, with a disease control rate of 61.5%.[13]

Summary and Future Outlook

This compound and PF-07104091 are both promising selective CDK2 inhibitors with the potential to address significant unmet needs in oncology, particularly for patients with CCNE1-amplified tumors and those who have developed resistance to CDK4/6 inhibitors.

Based on the available preclinical data, this compound appears to be a more potent inhibitor of CDK2, both biochemically and within a cellular context, and exhibits greater selectivity against the key anti-target CDK1. PF-07104091, on the other hand, shows better selectivity over CDK4 and CDK6.

The ongoing clinical trials for both compounds will be crucial in determining their respective safety profiles and clinical efficacy. The results of these trials will ultimately define their therapeutic potential and positioning in the landscape of cancer treatment. Researchers and clinicians will be keenly watching for further data on response rates, duration of response, and patient-reported outcomes to fully understand the comparative value of these two investigational therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical compounds like INX-315, a potent and selective CDK2 inhibitor, is a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory to mitigate risks.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Equipment
Eye Protection Safety goggles with side-shields[1]
Hand Protection Protective gloves[1]
Skin and Body Impervious clothing[1]
Respiratory Suitable respirator[1]

General Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Prevent the formation of dust and aerosols[1][2].

  • Use only in areas with appropriate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash skin thoroughly after handling[1].

  • Ensure a safety shower and eye wash station are readily accessible[1].

Step-by-Step Disposal Protocol

The primary method for the proper disposal of this compound is through an approved waste disposal plant[1]. Under no circumstances should this chemical be discharged into sewer systems or the general environment[2].

1. Waste Collection:

  • Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, suitable, and closed container for disposal[2].

  • Liquid Waste: For solutions of this compound, absorb the liquid with a non-combustible, inert material (e.g., diatomite, universal binders) and place it in a designated, sealed container for chemical waste[1].

  • Contaminated Labware: Reusable labware that has come into contact with this compound should be decontaminated thoroughly. If decontamination is not possible, it should be disposed of as hazardous waste.

2. Spillage Management:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate personnel from the immediate area[1].

  • Ensure adequate ventilation[1].

  • Wear full personal protective equipment[1].

  • Prevent further leakage or spillage if it is safe to do so[1].

  • Contain the spill using an absorbent material.

  • Collect the spillage and place it into a suitable container for disposal[1][2].

  • Clean the spill area thoroughly.

  • Avoid allowing the product to enter drains or water courses[1].

3. Packaging and Labeling for Disposal:

  • All waste containers must be clearly and accurately labeled as hazardous chemical waste, specifying the contents as "this compound waste."

  • Ensure containers are securely sealed to prevent leakage.

4. Final Disposal:

  • The disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2].

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generation (Solid, Liquid, Contaminated Materials) B Wear Full Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Waste Segregation & Collection B->C D Solid Waste (Inert Absorbent for Spills) C->D E Liquid Waste (Original or Solution Form) C->E F Securely Seal in Labeled Hazardous Waste Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal (Incineration or Chemical Treatment) I->J

Caption: Logical workflow for the proper disposal of this compound.

First-Aid Procedures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1][2].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2].
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor[2].
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2].

By adhering to these detailed procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling INX-315

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of INX-315, an investigational new drug. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to be a preferred resource for laboratory safety and chemical management.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on its classification as a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant (e.g., nitrile)To prevent skin contact with this compound, which is potentially harmful.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedTo protect eyes from splashes or airborne particles of this compound.
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols.To minimize inhalation of this compound dust or aerosols.

Operational Plan: Handling this compound

Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following step-by-step guidance should be followed:

  • Preparation :

    • Ensure a designated and clearly marked area for handling this compound is available.

    • Verify that a chemical spill kit is readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on a laboratory coat and fasten it completely.

    • Don safety glasses or goggles.

    • Wash hands thoroughly and then don chemical-resistant gloves.

  • Handling this compound :

    • All handling of solid this compound should be performed in a chemical fume hood or other ventilated enclosure to avoid dust formation.[1][2]

    • When weighing, use a balance with a draft shield.

    • For reconstitution, slowly add the solvent to the solid to minimize aerosol generation.

    • Avoid contact with skin and eyes.[2]

  • Doffing PPE :

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the laboratory coat, folding it inward to contain any potential contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

G This compound Handling Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill prep_equip Prepare Equipment and Reagents prep_spill->prep_equip don_ppe Don PPE: Lab Coat, Eye Protection, Gloves handle_hood Work in Ventilated Hood don_ppe->handle_hood doff_ppe Doff PPE: Gloves, Lab Coat, Eye Protection decontaminate Decontaminate Work Area doff_ppe->decontaminate handle_weigh Weigh with Draft Shield handle_hood->handle_weigh handle_reconstitute Reconstitute Carefully handle_weigh->handle_reconstitute handle_reconstitute->doff_ppe wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal : The hazardous waste container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[2]

  • Environmental Precaution : Avoid the release of this compound into the environment as it is very toxic to aquatic life.[1]

Experimental Protocols

This compound is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) and has been utilized in various preclinical studies to investigate its therapeutic potential.[3][4][5] Below are methodologies for key experiments cited in the literature.

Cell Viability Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 days).

  • Viability Assessment : Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis : Normalize the data to untreated controls and plot the results to determine the IC50 value.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

Methodology:

  • Cell Lysis : Lyse treated and untreated cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting : Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin A2) followed by secondary antibodies.

  • Detection : Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of this compound in a setting that more closely mimics human tumors.

Methodology:

  • Tumor Implantation : Implant patient-derived tumor fragments or cells into immunocompromised mice.

  • Tumor Growth : Allow the tumors to grow to a specified size.

  • Treatment : Administer this compound to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).

  • Tumor Monitoring : Measure tumor volume regularly to assess the anti-tumor activity of this compound.

  • Endpoint Analysis : At the end of the study, tumors and other tissues may be collected for further analysis (e.g., western blotting, immunohistochemistry).

G This compound Signaling Pathway Inhibition cluster_pathway Cell Cycle Progression CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) E2F E2F Transcription Factor Rb->E2F Inhibits E2F->Cell_Cycle_Arrest Promotes S-Phase Entry INX315 This compound INX315->CDK2_CyclinE Inhibits

Caption: A simplified diagram showing how this compound inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.